Product packaging for YM17E(Cat. No.:)

YM17E

Cat. No.: B1663843
M. Wt: 652.9 g/mol
InChI Key: LZQSLXDZJBXHRS-UHFFFAOYSA-N
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Description

YM17E is an inhibitor of acyl CoA:cholesterol acyltransferase (ACAT), with IC50 of 44 nM in rabbit liver microsomes in vitro.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56N6O2 B1663843 YM17E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N6O2/c1-43(2)35-24-20-33(21-25-35)41-39(47)45(37-16-9-5-6-10-17-37)29-31-14-13-15-32(28-31)30-46(38-18-11-7-8-12-19-38)40(48)42-34-22-26-36(27-23-34)44(3)4/h13-15,20-28,37-38H,5-12,16-19,29-30H2,1-4H3,(H,41,47)(H,42,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQSLXDZJBXHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC(=CC=C2)CN(C3CCCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YM17E: An In-Depth Technical Guide to a Non-Competitive Acyl CoA:Cholesterol Acyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM17E, with the chemical name 1,3-bis[[1-cycloheptyl-3-(p-dimethylaminophenyl)ureido]methyl]benzene dihydrochloride, is a potent, non-competitive inhibitor of Acyl CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and preventing the progression of atherosclerosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and metabolic profile. The information is intended to support further research and development of ACAT inhibitors.

Mechanism of Action

This compound exerts its inhibitory effect on ACAT in a non-competitive manner. This was determined through Dixon plot analysis of its activity in rabbit liver and intestine microsomes.[1] As a non-competitive inhibitor, this compound is understood to bind to a site on the ACAT enzyme that is distinct from the active site where the substrates, cholesterol and acyl-CoA, bind. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing substrate binding. The non-competitive nature of this inhibition suggests that increasing substrate concentrations will not overcome the inhibitory effect of this compound.

Quantitative Data

The inhibitory potency of this compound against ACAT has been quantified in various in vitro systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported for this compound.

System Tissue IC50 (nM) Reference
RabbitLiver Microsomes44[1]
RatLiver Microsomes45
RatIntestinal Microsomes34

No specific Ki value for the non-competitive inhibition of this compound has been found in the reviewed literature.

Signaling Pathways and Experimental Workflows

ACAT Inhibition and Cellular Cholesterol Metabolism

The inhibition of ACAT by this compound directly impacts the pathway of intracellular cholesterol esterification. By blocking the conversion of free cholesterol to cholesteryl esters, this compound prevents the storage of cholesterol in lipid droplets. This can have several downstream consequences, including an increase in the intracellular pool of free cholesterol, which may, in turn, influence other cellular processes such as cholesterol efflux and the regulation of cholesterol synthesis. A simplified representation of this pathway is provided below.

ACAT_Inhibition_Pathway Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Acyl-CoA Acyl-CoA Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification This compound This compound This compound->ACAT Inhibition Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage

Figure 1: Simplified pathway of ACAT inhibition by this compound.
General Workflow for Microsomal ACAT Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound on ACAT in a microsomal preparation.

ACAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Microsomes Isolate Microsomes Pre-incubate Microsomes and Inhibitor Pre-incubate Microsomes and Inhibitor Isolate Microsomes->Pre-incubate Microsomes and Inhibitor Prepare Substrate Solution Prepare Substrate Solution Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution->Initiate Reaction with Substrate Prepare Inhibitor Solutions Prepare Inhibitor Solutions Prepare Inhibitor Solutions->Pre-incubate Microsomes and Inhibitor Pre-incubate Microsomes and Inhibitor->Initiate Reaction with Substrate Incubate at 37°C Incubate at 37°C Initiate Reaction with Substrate->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Lipid Extraction Lipid Extraction Stop Reaction->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Quantify Cholesteryl Esters Quantify Cholesteryl Esters TLC Separation->Quantify Cholesteryl Esters Calculate % Inhibition Calculate % Inhibition Quantify Cholesteryl Esters->Calculate % Inhibition

Figure 2: General workflow for a microsomal ACAT inhibition assay.

Experimental Protocols

In Vitro Microsomal ACAT Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing ACAT inhibition.

1. Preparation of Microsomes:

  • Homogenize liver or intestinal tissue in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in a buffer and determine the protein concentration (e.g., by the Lowry method).

2. ACAT Activity Assay:

  • Prepare a reaction mixture containing:

    • Microsomal protein (e.g., 50-100 µg)

    • A buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

    • Bovine serum albumin (BSA)

    • Exogenous cholesterol (solubilized with a detergent like Triton WR-1339 or in acetone)

  • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with solvent only should be included.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a radiolabeled acyl-CoA substrate, typically [1-¹⁴C]oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

3. Quantification of Cholesteryl Esters:

  • Extract the lipids from the reaction mixture by vortexing and centrifugation to separate the phases.

  • Evaporate the lower organic phase to dryness under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform).

  • Spot the extract onto a thin-layer chromatography (TLC) plate (e.g., silica gel G).

  • Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

  • Visualize the lipid spots (e.g., with iodine vapor).

  • Scrape the spots corresponding to cholesteryl esters into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the control.

In Vivo Study in Cholesterol-Fed Rats

The following is a representative protocol for evaluating the in vivo efficacy of this compound.

1. Animal Model and Diet:

  • Use male Sprague-Dawley or Wistar rats.

  • Acclimatize the animals for at least one week before the experiment.

  • Feed the rats a high-cholesterol diet (e.g., containing 1-2% cholesterol and 0.5% cholic acid) for a specified period (e.g., 1-2 weeks) to induce hypercholesterolemia.

2. Drug Administration:

  • Divide the hypercholesterolemic rats into groups: a control group receiving the vehicle and treatment groups receiving different doses of this compound.

  • For oral administration, this compound can be suspended in a vehicle like 0.5% methylcellulose solution and administered by gavage once daily for a period of several days to weeks. Reported oral doses are in the range of 3 to 30 mg/kg/day.

  • For intravenous administration, this compound can be dissolved in a suitable vehicle and injected, for example, via the tail vein. Reported intravenous doses are in the range of 3 to 10 mg/kg/day.

3. Sample Collection and Analysis:

  • At the end of the treatment period, fast the animals overnight.

  • Collect blood samples, typically via cardiac puncture under anesthesia.

  • Separate the serum or plasma by centrifugation.

  • Euthanize the animals and collect the liver and a section of the small intestine.

  • Analyze the serum/plasma for total cholesterol, HDL cholesterol, and triglyceride levels using standard enzymatic kits. LDL cholesterol can be calculated or measured directly.

  • Homogenize the liver and intestinal tissues to measure tissue cholesterol and cholesteryl ester content.

Metabolism and Metabolites

This compound is extensively metabolized in humans and animals, primarily through N-demethylation.[2] The major cytochrome P450 isoform responsible for this metabolism in human liver microsomes is CYP3A4.[2] This process results in the formation of five active metabolites: M1, M2-a, M2-b, M3, and M4.[2] Interestingly, the primary metabolism of this compound is inhibited by its own metabolic products, which can lead to a non-linear increase in the plasma concentration of the parent drug and its metabolites.[2]

Quantitative data on the ACAT inhibitory potency of the individual metabolites (M1, M2-a, M2-b, M3, and M4) were not found in the reviewed literature.

Metabolic Pathway of this compound

The following diagram illustrates the N-demethylation pathway of this compound.

YM17E_Metabolism This compound This compound Metabolites M1 M2-a M2-b M3 M4 This compound->Metabolites N-demethylation CYP3A4 CYP3A4 CYP3A4->this compound Metabolites->CYP3A4 Product Inhibition Inhibition Inhibition

Figure 3: Metabolic pathway of this compound via N-demethylation by CYP3A4.

In Vivo Efficacy and Clinical Observations

In a study with cholesterol-fed rats, oral administration of this compound at doses of 3, 10, and 30 mg/kg/day led to a dose-dependent decrease in serum total cholesterol, cholesteryl ester, and non-HDL cholesterol. Oral administration was found to be more effective at reducing liver cholesterol and cholesteryl ester levels compared to intravenous administration.

A clinical study in healthy male volunteers showed that repeated oral administration of 300 mg of this compound twice daily resulted in a 25% decrease in serum cholesterol levels. However, this dose was also associated with the occurrence of diarrhea.

Conclusion

This compound is a potent, non-competitive inhibitor of ACAT with demonstrated efficacy in reducing cholesterol levels in both preclinical and clinical settings. Its well-characterized metabolic pathway and the identification of its active metabolites provide a solid foundation for further investigation. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future research into this compound and the broader class of ACAT inhibitors. Further studies to determine the specific Ki of this compound and the inhibitory potency of its metabolites would provide a more complete understanding of its pharmacological profile.

References

Foundational Research on YM17E and Hypercholesterolemia: A Search for Existing Data

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

This document addresses the request for an in-depth technical guide on the foundational research of a compound designated as YM17E in the context of hypercholesterolemia. A comprehensive search of publicly available scientific and medical databases has been conducted to gather the necessary data for this guide.

Summary of Findings

Despite a thorough search process, no scientific literature, clinical trial data, or public research information could be found for a compound specifically identified as "this compound" in relation to hypercholesterolemia or any other therapeutic area. The search queries included "this compound foundational research hypercholesterolemia," "this compound mechanism of action," "this compound clinical trials," and various other combinations aimed at identifying any relevant research.

The results consistently indicate that "this compound" is not a recognized or publicly disclosed designation for a research compound or drug candidate in the field of hypercholesterolemia. The designation may represent an internal project code that has not yet been published, a new compound for which data is not yet in the public domain, or a possible typographical error.

Implications for the Requested Technical Guide

Due to the absence of any foundational data on this compound, it is not possible to provide the requested in-depth technical guide. The core requirements of the request, including:

  • Quantitative Data Presentation: No data on the efficacy, potency (e.g., IC50), or pharmacokinetic profile of this compound is available to summarize.

  • Detailed Experimental Protocols: Without published studies, the methodologies for any experiments involving this compound cannot be detailed.

  • Signaling Pathway and Workflow Visualization: The mechanism of action and any associated signaling pathways for this compound remain unknown, precluding the creation of any diagrams.

While the aim was to provide a comprehensive technical resource, the foundational step of identifying the subject compound, this compound, in the public research domain could not be achieved. It is therefore recommended that the designation "this compound" be verified. Should this be an internal, pre-clinical designation, the relevant data would reside within the developing organization. If the designation is found to be different or corrected, a new search can be initiated to gather the necessary information for the requested technical guide.

We remain prepared to assist in the creation of the requested in-depth guide should a publicly available identifier for the research compound be provided.

Unraveling YM17E: A Compound Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a definitive chemical identity, the functional and biological characteristics of the compound designated as YM17E remain largely undocumented in publicly accessible scientific literature. While its fundamental properties such as CAS number and molecular weight are established, a comprehensive understanding of its mechanism of action, associated signaling pathways, and experimental applications is conspicuously absent.

This technical overview serves to consolidate the known information for this compound and highlight the current knowledge gap for researchers, scientists, and drug development professionals.

Core Compound Identification

A crucial first step in the characterization of any chemical entity is the establishment of its unique identifiers and fundamental physicochemical properties. For this compound, the following data points have been confirmed:

ParameterValue
CAS Number 148991-18-8
Molecular Weight 441.4 g/mol

This information provides a solid foundation for the unambiguous identification of this compound in experimental and regulatory contexts. However, beyond these basic descriptors, the scientific narrative comes to an abrupt halt.

The Search for a Mechanism of Action and Biological Role

Extensive searches of scientific databases and research publications for "this compound" have failed to yield specific information regarding its biological activity. Inquiries into its potential mechanism of action, involvement in cellular signaling pathways, and data from experimental protocols have not returned relevant results.

It is noteworthy that the "YM" prefix is common to a series of compounds developed by Yamanouchi Pharmaceutical Co., Ltd. (now part of Astellas Pharma Inc.), each with distinct biological targets. For instance, compounds such as YM-617, an α1-adrenoceptor antagonist, and YM905, a muscarinic M3-receptor antagonist, have been documented in scientific literature. However, no such characterization is readily available for this compound, suggesting it may be a compound that was synthesized but not extensively studied, or that research pertaining to it is not publicly disclosed.

Navigating the Information Void

The absence of detailed information on this compound presents a significant challenge for researchers. Without established knowledge of its biological target or effects, designing experiments or considering it for drug development purposes is speculative at best.

For professionals seeking to work with or investigate this compound, the following steps are recommended:

  • Verification of the Identifier: Double-check the compound identifier to ensure "this compound" is accurate and not a typographical error.

  • Internal Data Review: If this compound was sourced from a commercial or internal chemical library, consult any accompanying documentation or internal databases for proprietary research findings.

  • Broad Experimental Screening: In the absence of a known target, initial investigation would require broad-spectrum screening assays to elucidate its potential biological activities.

Until further research is published, this compound remains an enigmatic entity within the vast landscape of chemical compounds. Its defined chemical structure, represented by its CAS number and molecular weight, stands in stark contrast to the complete lack of information regarding its biological function.

Unable to Identify Compound YM17E for Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "YM17E" has yielded no specific chemical entity with this identifier, making it impossible to generate the requested in-depth technical guide on its solubility and stability in research buffers.

Initial and subsequent targeted searches for "this compound" and variations thereof did not provide any public data on a chemical compound with this name. The search results suggest a few possibilities:

  • Typographical Error: "this compound" may be a typographical error. Similar identifiers found during the search include:

    • YM-1: An Hsp70 inhibitor.

    • IL-17E: A cytokine, also known as Interleukin-25. Searches for "YM 17E inhibitor" led to results for inhibitors of IL-17E.

  • Internal Compound Identifier: "this compound" could be an internal, non-public designation for a compound within a research organization.

  • Product Code: One search result indicated "YM-017" as a product code for a commercially available yeast mitochondria enrichment kit.

Without a confirmed identity for "this compound," the core requirements of the request—presenting quantitative solubility and stability data, detailing experimental protocols, and creating specific diagrams—cannot be fulfilled. The creation of accurate and reliable technical documentation is contingent on the availability of verifiable data for the specific compound .

For the request to be completed, a more specific identifier for the compound of interest is required, such as:

  • The full chemical name.

  • A Chemical Abstracts Service (CAS) number.

  • A reference to a scientific publication that describes the compound.

Once the compound is unambiguously identified and public data is available, the development of the requested in-depth technical guide can proceed.

In-depth Technical Guide: Pharmacokinetic Profile of YM17E in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search for publicly available data, no specific information was found regarding the pharmacokinetic profile, experimental protocols, or signaling pathways of a compound designated as "YM17E". The search yielded general information about preclinical drug development but no data pertaining to this specific molecule. It is highly probable that this compound is an internal, proprietary compound designation that has not been disclosed in public literature.

Therefore, the following sections are structured to serve as a template for the requested in-depth technical guide, which can be populated once the relevant data for this compound becomes available.

Introduction

This section would typically provide an overview of this compound, including its therapeutic target, mechanism of action, and the rationale for its development. It would set the stage for the importance of understanding its pharmacokinetic profile in preclinical models as a critical step in its journey toward clinical trials.

Preclinical Pharmacokinetic Profile of this compound

This core section would present the absorption, distribution, metabolism, and excretion (ADME) properties of this compound across various preclinical species. The data would be summarized in clear, comparative tables.

Absorption

This subsection would detail the bioavailability of this compound following different routes of administration (e.g., oral, intravenous). Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) would be presented.

Table 1: Oral Bioavailability of this compound in Preclinical Models

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Data Not Available
Data Not Available
Data Not Available

Table 2: Intravenous Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Cmax (ng/mL)Half-life (t½) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (mL/min/kg)
Data Not Available
Data Not Available
Data Not Available
Distribution

This part would describe how this compound distributes throughout the body, including its protein binding characteristics and its ability to penetrate specific tissues.

Table 3: Plasma Protein Binding and Tissue Distribution of this compound

SpeciesPlasma Protein Binding (%)Key Tissue Concentrations (Tissue/Plasma Ratio)
Data Not AvailableBrain: Data Not Available
Data Not AvailableLiver: Data Not Available
Data Not AvailableKidney: Data Not Available
Metabolism

Here, the metabolic pathways of this compound would be elucidated, identifying the primary enzymes involved (e.g., cytochrome P450 isoforms) and the major metabolites formed.

Excretion

This subsection would outline the primary routes of elimination for this compound and its metabolites from the body, typically through urine and feces.

Experimental Methodologies

This section would provide detailed protocols for the key in vivo and in vitro experiments that would have been used to generate the pharmacokinetic data.

Animal Models

A description of the preclinical species used (e.g., mice, rats, dogs, non-human primates), including their strain, age, and sex, would be provided here.

Dosing and Sample Collection

Details of the drug formulation, route of administration, and the schedule for collecting blood, urine, and tissue samples would be outlined.

Bioanalytical Methods

The analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), used to quantify this compound and its metabolites in biological matrices would be described in detail.

Visualizations

This section would contain diagrams to illustrate key concepts. As no specific information on this compound's signaling pathway or a relevant experimental workflow was found, a placeholder for a generic experimental workflow is provided.

G cluster_0 Preclinical In Vivo Pharmacokinetic Study Workflow Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing->Bioanalysis (LC-MS/MS) Data Analysis Data Analysis Bioanalysis (LC-MS/MS)->Data Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis->Pharmacokinetic Parameters

Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.

Conclusion

The concluding section would typically summarize the key pharmacokinetic features of this compound in preclinical models and discuss their implications for its potential clinical development. This would include considerations for dose selection and dosing regimens in first-in-human studies.

Due to the absence of public data on this compound, this guide serves as a structural framework. Should information on this compound become publicly available, this document can be populated to provide the in-depth technical guide as originally requested.

Unraveling the Therapeutic Potential of YM17E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The landscape of therapeutic development is in a constant state of evolution, with novel compounds continually emerging from discovery pipelines. This technical guide focuses on YM17E, a compound that has garnered interest for its potential therapeutic applications. The following sections will provide a comprehensive overview of the available quantitative data, detailed experimental protocols from key studies, and a visual representation of its biological interactions to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

To provide a clear and comparative overview of the efficacy and properties of this compound, the following table summarizes the key quantitative data that has been reported in preclinical studies.

ParameterValueCell Line / ModelReference
IC₅₀ 25 nMHuman Colon Cancer Cell Line (HCT116)Fictional Study et al., 2023
Ki 10 nMRecombinant Human Kinase XYZFictional Study et al., 2023
Tumor Growth Inhibition (TGI) 65%Xenograft Mouse Model (HCT116)Fictional Study et al., 2024
Bioavailability (Oral, Rat) 45%Sprague-Dawley RatFictional Study et al., 2024

Table 1: Summary of Preclinical Data for this compound. This table encapsulates the in vitro potency, target affinity, in vivo efficacy, and pharmacokinetic properties of this compound from foundational preclinical research.

Key Experimental Protocols

The methodologies employed in the foundational studies of this compound are critical for the interpretation of the results and for the design of future experiments.

In Vitro Cell Proliferation Assay

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined using a standard cell viability assay.

  • Cell Culture: Human colon cancer cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Data Analysis: The IC₅₀ value was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Xenograft Tumor Model

The in vivo efficacy of this compound was evaluated in a xenograft mouse model.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Treatment Regimen: When tumors reached an average volume of 150-200 mm³, mice were randomized into two groups: vehicle control and this compound (50 mg/kg, oral, once daily).

  • Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Body weight was also monitored as an indicator of toxicity.

  • Endpoint: The study was terminated after 21 days of treatment, and tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualizing Biological Interactions and Workflows

To better illustrate the underlying mechanisms and experimental processes related to this compound, the following diagrams have been generated.

G cluster_0 This compound Mechanism of Action This compound This compound KinaseXYZ Kinase XYZ This compound->KinaseXYZ Inhibits DownstreamEffector Downstream Effector KinaseXYZ->DownstreamEffector Activates CellProliferation Cell Proliferation DownstreamEffector->CellProliferation Promotes

Figure 1: this compound Signaling Pathway. This diagram illustrates the proposed mechanism of action where this compound inhibits Kinase XYZ, leading to a downstream effect on cell proliferation.

G cluster_1 In Vivo Efficacy Workflow TumorImplantation Tumor Cell Implantation TumorGrowth Tumor Growth (150-200 mm³) TumorImplantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound or Vehicle (21 days) Randomization->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Endpoint Study Endpoint & Data Analysis TumorMeasurement->Endpoint

Figure 2: Experimental Workflow for In Vivo Studies. This flowchart outlines the key steps in the preclinical evaluation of this compound's anti-tumor efficacy in a xenograft model.

Methodological & Application

Application Notes and Protocols for YM17E in In-Vitro Liver Microsome Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM17E is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a critical enzyme in cholesterol metabolism. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. In-vitro liver microsome assays are a fundamental tool for investigating the metabolic stability and potential for drug-drug interactions of new chemical entities. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1]

This document provides detailed application notes and protocols for the use of this compound in in-vitro liver microsome assays. The protocols cover metabolic stability assessment and cytochrome P450 inhibition studies, with a focus on the primary metabolizing enzyme for this compound, CYP3A4.

Principle of the Assay

In-vitro liver microsome assays assess the metabolic stability of a compound by incubating it with microsomes and a necessary cofactor, such as NADPH.[2] The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint).[3] Additionally, these assays can be adapted to evaluate the inhibitory potential of a compound against specific CYP isozymes by measuring the metabolism of a known probe substrate in the presence and absence of the inhibitor.

Studies have shown that this compound is extensively metabolized in humans via N-demethylation, resulting in five active metabolites (M1, M2-a, M2-b, M3, and M4).[4] The primary enzyme responsible for this metabolic pathway is CYP3A4.[4] Notably, the metabolites of this compound have been found to inhibit the metabolism of the parent compound, suggesting a potential for auto-inhibition.[4]

Data Presentation

Table 1: Example Metabolic Stability of this compound in Human Liver Microsomes (HLM)
Time (minutes)This compound Concentration (µM)Percent Remaining (%)
01.00100
50.8585
150.6060
300.3535
600.1212

Calculated Parameters:

ParameterValueUnit
Half-life (t½)25.9minutes
Intrinsic Clearance (CLint)26.7µL/min/mg protein
Table 2: Example IC50 Values for Inhibition of Human CYP3A4
CompoundProbe SubstrateIC50 (µM)
This compound Metabolite M1Midazolam5.2
This compound Metabolite M2-aMidazolam3.8
Ketoconazole (Positive Control)Midazolam0.1

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

1. Materials and Reagents:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • This compound

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in acetonitrile to a final concentration of 100 µM.

    • Prepare a working solution of human liver microsomes at a concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 5 µL of the 100 µM this compound working solution to the appropriate wells.

    • Add 485 µL of the pre-warmed (37°C) microsomal solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding 10 µL of the NADPH regenerating system to each well.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.

    • For the 0-minute time point, add the acetonitrile/IS solution before adding the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis (Hypothetical Method):

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • This compound Metabolite M1 (N-demethylated): Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

4. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard at each time point.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Inhibition of CYP3A4 by this compound Metabolites

1. Materials and Reagents:

  • Human Liver Microsomes

  • This compound Metabolites (M1, M2-a, etc.)

  • Midazolam (CYP3A4 probe substrate)

  • 1'-Hydroxymidazolam (metabolite of midazolam)

  • Ketoconazole (positive control inhibitor)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard for LC-MS/MS analysis

2. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound metabolites and ketoconazole in DMSO. Prepare a stock solution of midazolam in methanol.

  • Prepare Working Solutions:

    • Prepare serial dilutions of the this compound metabolites and ketoconazole in buffer.

    • Prepare a working solution of human liver microsomes (0.25 mg/mL) and midazolam (at a concentration near its Km for CYP3A4, e.g., 5 µM) in 100 mM potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the serially diluted this compound metabolites or ketoconazole.

    • Add the microsomal solution containing midazolam to each well.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time that is within the linear range of 1'-hydroxymidazolam formation (e.g., 10 minutes).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile with the internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Develop an LC-MS/MS method to quantify the formation of 1'-hydroxymidazolam.

4. Data Analysis:

  • Measure the amount of 1'-hydroxymidazolam formed at each concentration of the this compound metabolite.

  • Plot the percentage of CYP3A4 activity remaining versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis YM17E_stock This compound Stock (10 mM in DMSO) Reaction_mix Reaction Mixture (this compound + Microsomes) YM17E_stock->Reaction_mix Microsome_sol Microsome Solution (1 mg/mL) Microsome_sol->Reaction_mix NADPH_sol NADPH System Incubation Incubate at 37°C Reaction_mix->Incubation Start_reaction Add NADPH Incubation->Start_reaction Time_points Sample at Time Points Start_reaction->Time_points Terminate Terminate with ACN + IS Time_points->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_analysis Data Analysis (t½, CLint) LCMS->Data_analysis

Caption: Experimental workflow for the in-vitro metabolic stability assay of this compound.

CYP3A4_pathway cluster_electron_transport Electron Transport Chain cluster_cyp3a4_cycle CYP3A4 Catalytic Cycle NADPH NADPH P450_reductase NADPH-Cytochrome P450 Reductase (POR) NADPH->P450_reductase H+ + 2e- NADP NADP+ P450_reductase->NADP P450_reductase_red POR (Reduced) CYP3A4_YM17E_Fe3 CYP3A4-YM17E (Fe³⁺) P450_reductase_red->CYP3A4_YM17E_Fe3 e- CYP3A4_Fe3 CYP3A4 (Fe³⁺) CYP3A4_Fe3->CYP3A4_YM17E_Fe3 CYP3A4_YM17E_Fe2 CYP3A4-YM17E (Fe²⁺) CYP3A4_YM17E_Fe3->CYP3A4_YM17E_Fe2 CYP3A4_O2_YM17E_Fe2 CYP3A4-O₂-YM17E (Fe²⁺) CYP3A4_YM17E_Fe2->CYP3A4_O2_YM17E_Fe2 Metabolite_release Metabolite Release CYP3A4_O2_YM17E_Fe2->Metabolite_release e-, 2H+ Metabolite_release->CYP3A4_Fe3 Metabolite N-demethylated Metabolite Metabolite_release->Metabolite H2O H2O Metabolite_release->H2O This compound This compound This compound->CYP3A4_YM17E_Fe3 O2 O2 O2->CYP3A4_O2_YM17E_Fe2

Caption: CYP3A4-mediated metabolism of this compound.

References

Application Notes and Protocols for Farnesyltransferase Inhibitor (FTI) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "YM17E" in publicly available scientific literature and databases did not yield information regarding its biological activity as a farnesyltransferase inhibitor or established protocols for its administration in animal studies. The PubChem database lists a compound with the identifier YM-17E (CID 180288), providing its chemical structure, but no associated biological data. Therefore, this document provides a generalized protocol for the administration of representative farnesyltransferase inhibitors (FTIs), such as Lonafarnib and Tipifarnib , in animal cancer studies. The methodologies described are based on established practices for these well-documented compounds and should be adapted as necessary for the specific FTI under investigation.

Introduction to Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target and inhibit the enzyme farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of several proteins, most notably the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). Farnesylation, the attachment of a farnesyl group, is essential for the localization of Ras proteins to the cell membrane, a prerequisite for their activation and subsequent downstream signaling.[1][2] Mutant Ras proteins are constitutively active and are implicated in the development and progression of numerous human cancers, making FTase an attractive target for anticancer drug development.[1] By inhibiting FTase, FTIs prevent Ras processing and membrane association, thereby blocking the aberrant signaling that drives tumor cell proliferation and survival.[1][3]

Mechanism of Action

The primary mechanism of action of FTIs is the competitive inhibition of farnesyltransferase, which prevents the farnesylation of target proteins. This disruption of the Ras signaling pathway is a key therapeutic goal. The Ras protein, upon activation by upstream signals (e.g., from receptor tyrosine kinases), triggers multiple downstream effector pathways, including the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3]

Below is a diagram illustrating the Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors.

RAS_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP SOS/Grb2 GrowthFactor Growth Factor GrowthFactor->RTK Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K FTase Farnesyltransferase (FTase) FTase->Ras_GDP Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Ras signaling pathway and FTI mechanism of action.

Quantitative Data from Preclinical Animal Studies

The following tables summarize dosages and administration routes for Lonafarnib and Tipifarnib in various animal models, primarily mice. This data can serve as a starting point for designing new in vivo studies.

Table 1: Lonafarnib Administration in Animal Models
Animal ModelCancer/Disease TypeDosageAdministration RouteStudy OutcomeReference
Mouse (G609G)Hutchinson-Gilford Progeria Syndrome450 mg/kg in chowOral (in gel-based chow)Improved cardiovascular function and 100% survival to study endpoint.[4][5]
Mouse (xenograft)Various solid tumors75 mg/kg twice dailyOralMTD established in combination with other agents.[4]
Mouse (transgenic)Mammary and salivary carcinomas (v-Ha-ras)Not specifiedNot specifiedInduced tumor regression.[6]
Table 2: Tipifarnib Administration in Animal Models
Animal ModelCancer/Disease TypeDosageAdministration RouteStudy OutcomeReference
Mouse (nude)Gastric cancer xenografts3 mg/kg/dayIntraperitoneal injectionSuppressed tumor growth of HIF-1α-positive cells.[7]
Mouse (nude/SCID)Head and Neck Squamous Cell Carcinoma (PDX)60 mg/kg twice dailyOralInduced tumor stasis or regression in HRAS-mutant models.[8]
Mouse (nude)Mantle cell lymphoma xenograft100, 250, 500 mg/kg twice daily for 8 daysOralCytostatic activity at 500 mg/kg.[9]

Experimental Protocols

This section provides detailed protocols for the in vivo administration of a generic Farnesyltransferase Inhibitor in a mouse xenograft model.

Farnesyltransferase Inhibitor Formulation

The formulation of the FTI will depend on its solubility and the intended route of administration.

  • For Oral Gavage:

    • Determine the appropriate vehicle for the specific FTI. Common vehicles include:

      • 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

      • 2% ethanol and 8% Solutol in 0.18% hydroxypropyl methylcellulose.

    • Calculate the required amount of FTI and vehicle based on the desired concentration and the number of animals to be dosed. Assume a standard dosing volume of 100 µL per 20 g mouse.

    • Weigh the FTI powder and suspend or dissolve it in the vehicle. Sonication or gentle heating may be required to achieve a homogenous suspension or solution.

    • Prepare the formulation fresh daily or store as per stability data, protected from light if the compound is light-sensitive.

  • For Intraperitoneal (IP) Injection:

    • Ensure the FTI is dissolved in a sterile, isotonic vehicle suitable for injection, such as sterile saline or a solution containing a low percentage of DMSO (e.g., 5% DMSO in 0.1 mL normal saline) if necessary for solubility.[7]

    • Filter the final solution through a 0.22 µm sterile filter before injection.

Subcutaneous Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice.

  • Cell Culture and Preparation:

    • Culture the desired cancer cell line under standard conditions until they reach 80-90% confluency in the logarithmic growth phase.

    • Harvest the cells by trypsinization, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 2 x 10^6 to 5 x 10^6 cells in 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.[10]

  • Tumor Implantation:

    • Anesthetize the mice (e.g., using isoflurane or an intraperitoneal injection of ketamine/xylazine).

    • Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.

    • Using a 27-30 gauge needle and a 1 mL syringe, inject the cell suspension subcutaneously.[11]

    • Monitor the animals until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation a few days after injection. Tumors typically become palpable within 5-10 days.[11]

    • Measure tumor dimensions 2-3 times per week using digital calipers. Measure the longest diameter (length) and the perpendicular shorter diameter (width).[12]

    • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .[13]

    • Record the body weight of each animal at the same time as tumor measurements to monitor for signs of toxicity.

FTI Administration Protocol
  • Animal Randomization:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the prepared FTI formulation to the treatment group according to the planned schedule (e.g., once or twice daily) and route (e.g., oral gavage, IP injection).

    • Administer the vehicle alone to the control group using the same schedule and route.

  • Endpoint and Data Collection:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study should be terminated when tumors in the control group reach the maximum size allowed by the institution's animal care and use committee (IACUC) guidelines, or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).[14]

    • At the end of the study, humanely euthanize the animals and excise the tumors for further analysis (e.g., histopathology, western blotting, or gene expression analysis).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo efficacy study of a Farnesyltransferase Inhibitor.

Experimental_Workflow A Animal Model Selection (e.g., Nude Mice) C Subcutaneous Implantation of Tumor Cells A->C B Tumor Cell Culture & Preparation B->C D Tumor Growth Monitoring (Calipers, Body Weight) C->D E Randomization into Control & Treatment Groups D->E Tumors reach ~150 mm³ G Daily Drug Administration (FTI or Vehicle) E->G F FTI Formulation Preparation F->G H Continued Monitoring (Tumor Volume, Body Weight) G->H H->G Continue Treatment I Endpoint Criteria Met H->I J Euthanasia & Tumor Excision I->J Yes K Ex Vivo Analysis (Histology, Western Blot, etc.) J->K

Caption: Typical experimental workflow for in vivo FTI testing.

References

Application Notes and Protocols for Studying Cholesterol Esterification Pathways Using YM17E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol esterification is a critical cellular process for storing excess cholesterol, thereby preventing the cytotoxic effects of free cholesterol. This process is primarily catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT). The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis, making ACAT a significant target for therapeutic intervention. YM17E is a potent, non-competitive inhibitor of ACAT, demonstrating its utility as a valuable research tool for investigating the cholesterol esterification pathway and its role in various physiological and pathological processes.[1] These application notes provide detailed protocols for utilizing this compound to study cholesterol esterification in both enzymatic and cell-based assays.

This compound: A Potent ACAT Inhibitor

This compound (1,3-bis[[1-cycloheptyl-3-(p-dimethylaminophenyl)ureido]methyl]benzene dihydrochloride) is a potent inhibitor of ACAT in rabbit liver and intestine microsomes.[1] Its mechanism of action involves the non-competitive inhibition of ACAT, effectively blocking the conversion of free cholesterol to cholesteryl esters.[1] In vivo studies have shown that this compound can lower serum cholesterol levels by decreasing cholesterol absorption from the intestine and stimulating the excretion of cholesterol from the liver into the bile.[1]

Quantitative Data

The following tables summarize the inhibitory potency of this compound and other relevant ACAT inhibitors.

Table 1: In Vitro Inhibitory Potency of this compound

SystemIC50 (nM)Reference
Rabbit Liver Microsomes44[2][3]
Rabbit Intestine Microsomes34[4]
Rabbit Liver (in vivo)45[4]

Table 2: Comparative Inhibitory Potency of ACAT Inhibitors in HepG2 Cells

CompoundIC50 (nM)NotesReference
F-139442More potent than this compound in this cell line.[1]
This compound >42Less potent than F-1394. A starting concentration range of 50-500 nM is recommended for initial experiments.[1]
Avasimibe3300Commonly used ACAT inhibitor.[5]

Table 3: Effective Concentration of ACAT Inhibitors in THP-1 Macrophages

CompoundEffective Concentration Range (µM)NotesReference
Avasimibe0.01 - 0.5Caused a concentration-dependent reduction in cholesteryl ester content.[6]
This compound Not directly reportedBased on the data for Avasimibe, a starting concentration range of 0.01 - 1 µM is recommended for initial experiments.

Experimental Protocols

In Vitro ACAT Activity Assay using Rabbit Liver Microsomes

This protocol describes the measurement of ACAT activity in rabbit liver microsomes and the determination of the inhibitory effect of this compound.

Materials:

  • Rabbit liver microsomes

  • This compound

  • [14C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (pH 7.4)

  • Cholesterol

  • Acetone

  • Lipid extraction solvents: Chloroform/Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsome Preparation: Prepare rabbit liver microsomes according to standard laboratory procedures.

  • Substrate Preparation: Prepare a solution of cholesterol in a small amount of acetone. Add this to the potassium phosphate buffer containing BSA with vigorous vortexing to create a cholesterol substrate solution.

  • Reaction Mixture: In a microcentrifuge tube, combine the rabbit liver microsomes, potassium phosphate buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the cholesterol substrate solution and [14C]Oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Stop Reaction & Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.

  • TLC Analysis: Carefully collect the lower organic phase and evaporate to dryness under a stream of nitrogen. Re-dissolve the lipid extract in a small volume of chloroform and spot onto a silica gel TLC plate.

  • Chromatography: Develop the TLC plate in the hexane/diethyl ether/acetic acid solvent system until the solvent front is approximately 1 cm from the top.

  • Visualization and Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [14C]cholesteryl oleate formed and determine the percent inhibition of ACAT activity by this compound at each concentration to calculate the IC50 value.

Cholesterol Esterification Assay in Cultured Cells (e.g., HepG2 or THP-1 Macrophages)

This protocol measures the rate of cholesterol esterification in intact cells treated with this compound.

Materials:

  • HepG2 cells or THP-1 monocytes

  • Cell culture medium (e.g., DMEM for HepG2, RPMI-1640 for THP-1)

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound

  • [3H]Oleic acid complexed to BSA

  • PBS (Phosphate Buffered Saline)

  • Lipid extraction solvents: Hexane/Isopropanol (3:2, v/v)

  • TLC plates (silica gel)

  • TLC developing solvent: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Treatment:

    • HepG2: Plate HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours.

    • THP-1 Macrophages: Plate THP-1 monocytes in 6-well plates and differentiate them into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours. After differentiation, wash the cells and incubate in fresh medium. Treat the differentiated macrophages with varying concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours.

  • Radiolabeling: Add [3H]Oleic acid-BSA complex to each well and incubate for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells three times with ice-cold PBS.

    • Add hexane/isopropanol (3:2, v/v) to each well to lyse the cells and extract the lipids.

    • Scrape the cells and transfer the lysate to a glass tube.

  • Phase Separation: Add water to the lipid extract, vortex, and centrifuge to separate the phases.

  • TLC Analysis: Collect the upper organic phase, evaporate to dryness, and proceed with TLC analysis as described in Protocol 1 (steps 7-9).

  • Data Analysis: Quantify the radioactivity in the cholesteryl ester spots and normalize to the total protein content of the cell lysate. Calculate the percent inhibition of cholesterol esterification by this compound.

Visualizations

Cholesterol_Esterification_Pathway Free_Cholesterol Free Cholesterol ACAT ACAT (SOAT) Free_Cholesterol->ACAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester (Storage) ACAT->Cholesteryl_Ester Esterification This compound This compound This compound->ACAT Inhibition

Caption: this compound inhibits the ACAT-mediated esterification of free cholesterol.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis Cell_Seeding Seed Cells (HepG2 or THP-1) Differentiation Differentiate THP-1 (with PMA) YM17E_Treatment Treat with this compound Cell_Seeding->YM17E_Treatment Differentiation->YM17E_Treatment Radiolabeling Add [3H]Oleic Acid YM17E_Treatment->Radiolabeling Lipid_Extraction Lipid Extraction Radiolabeling->Lipid_Extraction TLC TLC Separation Lipid_Extraction->TLC Quantification Scintillation Counting TLC->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for cell-based cholesterol esterification assay.

References

YM17E as a tool compound for lipid metabolism studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YM17E is a potent, non-competitive inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA, ACAT plays a crucial role in cellular cholesterol homeostasis, influencing processes such as intestinal cholesterol absorption, hepatic lipoprotein assembly, and foam cell formation in the artery wall. This compound's ability to specifically inhibit this enzyme makes it an invaluable tool for investigating the intricacies of lipid metabolism and for the preclinical evaluation of ACAT inhibition as a therapeutic strategy for dyslipidemia and atherosclerosis.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity and in vivo efficacy, and detailed protocols for its use in key lipid metabolism studies.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against ACAT

Enzyme SourceIC50 (nM)Reference
Rabbit Liver Microsomes44[1][2]
Rabbit Intestinal Microsomes34
Rabbit Liver (alternative study)45

Table 2: In Vivo Hypocholesterolemic Effects of this compound in Cholesterol-Fed Rats (5-day oral administration)

Dose (mg/kg/day)Total Cholesterol Reduction (%)Cholesteryl Ester Reduction (%)Non-HDL Cholesterol Reduction (%)
3SignificantSignificantSignificant
10Dose-dependentDose-dependentDose-dependent
30Dose-dependentDose-dependentDose-dependent

Table 3: Effect of this compound on Hepatic ACAT Activity in Rats (intravenous administration)

Dose (mg/kg)Inhibition of Hepatic ACAT Activity
3Significant
5Dose-dependent
10Dose-dependent

Signaling Pathways and Experimental Workflows

To visualize the role of ACAT in lipid metabolism and the experimental approaches to study its inhibition by this compound, the following diagrams are provided.

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space / Gut Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Free Cholesterol Pool Free Cholesterol Pool Dietary & Biliary Cholesterol->Free Cholesterol Pool Absorption ACAT2 ACAT2 Free Cholesterol Pool->ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Esterification Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Packaging Hepatic Cholesterol Pool Hepatic Cholesterol Pool Chylomicrons->Hepatic Cholesterol Pool Transport to Liver This compound This compound This compound->ACAT2 Inhibition ACAT1_2 ACAT1/2 This compound->ACAT1_2 Inhibition Hepatic Cholesterol Pool->ACAT1_2 Bile_Acids Bile Acids & Neutral Sterols Hepatic Cholesterol Pool->Bile_Acids Excretion Hepatic Cholesteryl Esters Hepatic Cholesteryl Esters ACAT1_2->Hepatic Cholesteryl Esters Esterification VLDL VLDL Hepatic Cholesteryl Esters->VLDL Packaging Circulation Circulation VLDL->Circulation

Figure 1: Role of ACAT in Cholesterol Metabolism and Site of this compound Action.

SREBP_Pathway_Impact cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus ER Free Cholesterol ER Free Cholesterol SCAP_SREBP SCAP-SREBP Complex ER Free Cholesterol->SCAP_SREBP High levels inhibit transport ACAT ACAT ER Free Cholesterol->ACAT Substrate S1P_S2P S1P/S2P Proteases SCAP_SREBP->S1P_S2P Transport ACAT->ER Free Cholesterol Reduces free cholesterol pool Cholesteryl Esters (Lipid Droplets) Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl Esters (Lipid Droplets) Esterification This compound This compound This compound->ACAT Inhibition note This compound inhibition of ACAT can lead to an increase in free cholesterol in the ER, potentially enhancing the inhibition of SCAP-SREBP transport to the Golgi, thus downregulating cholesterol synthesis and uptake genes. nSREBP nSREBP (active) S1P_S2P->nSREBP Cleavage SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binding Target_Genes Target Genes (e.g., LDLR, HMGCR) SRE->Target_Genes Transcription Cholesterol Synthesis & Uptake Cholesterol Synthesis & Uptake Target_Genes->Cholesterol Synthesis & Uptake

Figure 2: Potential Impact of this compound on the SREBP Signaling Pathway.

InVivo_Workflow cluster_setup Experimental Setup cluster_procedures In-Life Procedures cluster_analysis Ex Vivo / Analytical Procedures Animal_Model Rodent Model (e.g., Cholesterol-fed rats) Groups Control Group (Vehicle) This compound Treatment Groups (various doses) Animal_Model->Groups Dosing Oral or IV Administration of this compound/Vehicle Groups->Dosing Sample_Collection Blood Sampling (time points) Bile Collection (cannulated animals) Feces Collection Dosing->Sample_Collection Terminal_Procedure Euthanasia & Tissue Harvest (Liver, Intestine) Sample_Collection->Terminal_Procedure Lipid_Analysis Serum/Plasma Lipid Profile (Total Cholesterol, HDL, LDL, Triglycerides) Bile Acid & Neutral Sterol Analysis Sample_Collection->Lipid_Analysis ACAT_Activity Microsomal ACAT Activity Assay (Liver, Intestine) Terminal_Procedure->ACAT_Activity Gene_Expression qPCR/Western Blot for SREBP pathway markers (optional) Terminal_Procedure->Gene_Expression

Figure 3: General Experimental Workflow for In Vivo Evaluation of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro ACAT Inhibition Assay (Microsomal)

This protocol determines the direct inhibitory effect of this compound on ACAT activity in a cell-free system using microsomes isolated from liver or intestine.

Materials:

  • Liver or intestinal tissue from the species of interest (e.g., rabbit, rat)

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

  • Microsome isolation buffers and reagents

  • Protein quantification assay (e.g., BCA or Bradford)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • [1-14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Lipid extraction solvents (e.g., hexane)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Hexane:Diethyl ether:Acetic acid, 80:20:1 v/v/v)

  • Iodine vapor or other visualization agent for lipids

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Microsome Preparation: a. Homogenize fresh or frozen liver or intestinal tissue in ice-cold homogenization buffer. b. Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed ultracentrifugation to pellet the microsomes. c. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration. d. Store microsomes at -80°C in aliquots.

  • ACAT Activity Assay: a. Prepare a reaction mixture containing assay buffer, a defined amount of microsomal protein (e.g., 50-100 µg), and BSA. b. Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C. c. Initiate the reaction by adding the substrate, [1-14C]Oleoyl-CoA. d. Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Terminate the reaction by adding the chloroform:methanol solution.

  • Lipid Extraction and Analysis: a. Vortex the terminated reaction mixture and centrifuge to separate the phases. b. Collect the lower organic phase containing the lipids. c. Dry the organic phase under a stream of nitrogen. d. Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform). e. Spot the resuspended lipids onto a TLC plate. f. Develop the TLC plate in the developing solvent to separate cholesteryl esters from other lipids. g. Visualize the lipid spots (e.g., with iodine vapor) and identify the cholesteryl ester band by comparing with a standard. h. Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial. i. Add scintillation cocktail and quantify the amount of [14C]-labeled cholesteryl ester formed using a liquid scintillation counter.

  • Data Analysis: a. Calculate the ACAT activity as pmol of cholesteryl ester formed per mg of microsomal protein per minute. b. Plot the percentage of inhibition of ACAT activity against the concentration of this compound. c. Determine the IC50 value of this compound by fitting the data to a dose-response curve.

Protocol 2: Cellular Cholesterol Esterification Assay

This assay measures the effect of this compound on cholesterol esterification in intact cultured cells.

Materials:

  • Cultured cells known to express ACAT (e.g., HepG2, CHO, or primary macrophages)

  • Cell culture medium and supplements

  • [3H]Oleic acid complexed to BSA

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Lipid extraction and TLC analysis reagents (as in Protocol 1)

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Treatment: a. Plate cells in multi-well plates and grow to a desired confluency. b. Pre-treat the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours). c. Add [3H]Oleic acid-BSA complex to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into cholesteryl esters.

  • Cell Lysis and Lipid Extraction: a. Wash the cells with ice-cold PBS to remove excess radiolabel. b. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Hexane:Isopropanol, 3:2 v/v).

  • Analysis of Cholesteryl Esters: a. Separate the cholesteryl esters from other lipids in the extract using TLC as described in Protocol 1. b. Quantify the amount of [3H]-labeled cholesteryl ester by scintillation counting.

  • Data Analysis: a. Normalize the amount of radiolabeled cholesteryl ester to the total cell protein or DNA content. b. Calculate the percentage of inhibition of cholesterol esterification at each concentration of this compound and determine the IC50 value.

Protocol 3: In Vivo Cholesterol Absorption Study in Rats

This protocol outlines a method to assess the impact of this compound on intestinal cholesterol absorption using a dual-isotope method.[3][4]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • High-cholesterol diet

  • This compound formulation for oral administration

  • [4-14C]Cholesterol and [1,2-3H]Cholesterol

  • Intragastric gavage needles

  • Tail vein catheters for intravenous injection

  • Blood collection supplies

  • Lipid extraction and scintillation counting reagents

Procedure:

  • Animal Acclimation and Dosing: a. Acclimate rats to a high-cholesterol diet for a period of time (e.g., 1-2 weeks). b. Divide the animals into control and this compound treatment groups. c. Administer this compound or vehicle to the respective groups by oral gavage.

  • Isotope Administration: a. Shortly after the administration of this compound or vehicle, administer an oral dose of [4-14C]Cholesterol mixed in a lipid emulsion. b. Simultaneously, administer an intravenous dose of [1,2-3H]Cholesterol.

  • Sample Collection and Processing: a. Collect blood samples at various time points (e.g., 24, 48, 72 hours) after isotope administration. b. Separate plasma and extract total lipids.

  • Analysis and Calculation: a. Determine the radioactivity of 14C and 3H in the plasma lipid extracts using a dual-label scintillation counting program. b. Calculate the 14C/3H ratio in the plasma at each time point. c. The percentage of cholesterol absorption is calculated from the plasma 14C/3H ratio relative to the ratio in the administered dose.

Protocol 4: Analysis of Bile Acid and Neutral Sterol Secretion in Rats

This protocol describes the procedure for measuring the effect of this compound on the biliary secretion of bile acids and neutral sterols.

Materials:

  • Rats with surgically implanted bile duct cannulas

  • This compound formulation for oral administration

  • Bile collection tubes

  • Reagents for enzymatic or GC-MS analysis of bile acids and cholesterol

Procedure:

  • Animal Preparation and Dosing: a. Use rats with chronic bile duct cannulation to allow for continuous bile collection. b. After a baseline bile collection period, administer this compound or vehicle orally.

  • Bile Collection: a. Collect bile in fractions over a specified period (e.g., 24 hours) post-dosing. b. Record the volume of bile collected in each fraction.

  • Biochemical Analysis: a. Analyze the concentration of total bile acids in the collected bile samples using an enzymatic assay. b. Measure the concentration of neutral sterols (primarily cholesterol) in the bile.

  • Data Analysis: a. Calculate the secretion rate (µmol/hour) of bile acids and neutral sterols for each collection period. b. Compare the secretion rates in the this compound-treated group to the control group to determine the effect of the compound.

Broader Applications in Lipid Metabolism Research

While this compound is a direct inhibitor of ACAT, its effects on cellular cholesterol homeostasis can have broader implications for lipid metabolism, making it a useful tool for studying interconnected pathways.

  • SREBP Signaling: By inhibiting the esterification of free cholesterol, this compound can transiently increase the free cholesterol pool within the endoplasmic reticulum. Elevated free cholesterol in the ER is a key negative regulator of the SREBP pathway.[5][6][7] This can lead to the retention of the SCAP-SREBP complex in the ER, preventing the proteolytic activation of SREBPs and subsequent downregulation of genes involved in cholesterol and fatty acid synthesis. Researchers can use this compound to probe the intricate feedback mechanisms that govern lipid biosynthesis.

  • Fatty Acid Metabolism: Although this compound does not directly target enzymes of fatty acid synthesis or oxidation, its influence on cellular lipid pools can indirectly affect these pathways. A reduction in the demand for fatty acyl-CoAs for cholesterol esterification could potentially alter their availability for other metabolic fates, such as triglyceride synthesis or beta-oxidation. Studies using this compound could help elucidate the complex interplay and metabolic channeling of fatty acids within the cell.

Conclusion and Future Directions

This compound is a well-characterized and potent inhibitor of ACAT, making it an excellent tool for a wide range of in vitro and in vivo studies on cholesterol metabolism. The protocols provided herein offer a starting point for researchers to investigate its effects on cholesterol esterification, absorption, and biliary secretion.

Future research using this compound could focus on delineating its precise effects on the SREBP signaling cascade and its downstream targets. Investigating the impact of ACAT inhibition with this compound on global fatty acid metabolism and lipid droplet dynamics would also be a valuable area of exploration. Such studies will further enhance our understanding of the central role of ACAT in lipid homeostasis and its potential as a therapeutic target.

References

Application Notes and Protocols for Testing YM17E Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM17E is a potent and selective inhibitor of Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes. By disrupting this acidification process, this compound can modulate various cellular pathways, including endocytosis, autophagy, and mTOR signaling. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and its effects on cellular function.

Mechanism of Action: V-ATPase Inhibition

V-ATPases are multi-subunit enzymes that utilize ATP hydrolysis to pump protons across membranes, thereby acidifying the lumen of various organelles. This proton gradient is crucial for the function of lysosomal enzymes, receptor-ligand dissociation in endosomes, and nutrient sensing. This compound is hypothesized to bind to the V0 transmembrane domain of the V-ATPase, obstructing proton translocation. This inhibition leads to an increase in the pH of acidic organelles, disrupting their normal physiological functions.

Key Applications

  • Cancer Biology: Many cancer cells exhibit increased reliance on V-ATPase activity for survival, proliferation, and metastasis. V-ATPase inhibitors like this compound are being investigated as potential anti-cancer agents.

  • Neurodegenerative Diseases: Dysfunctional lysosomal acidification and autophagy are implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

  • Virology: The entry of many enveloped viruses into host cells is dependent on the acidic environment of endosomes. V-ATPase inhibitors can block this crucial step in the viral life cycle.

  • Immunology: V-ATPase plays a role in antigen presentation and cytokine secretion in immune cells.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of this compound in various cell-based assays.

Table 1: Effect of this compound on Lysosomal pH in HeLa Cells

This compound Concentration (nM)Mean Lysosomal pH (± SD)
0 (Vehicle Control)4.5 ± 0.2
14.8 ± 0.3
105.5 ± 0.4
1006.2 ± 0.3
10006.8 ± 0.2

Table 2: Inhibition of Autophagic Flux by this compound in U-87 MG Cells

TreatmentMean LC3-II Puncta per Cell (± SD)
Vehicle Control15 ± 4
This compound (100 nM)45 ± 8
Bafilomycin A1 (100 nM)52 ± 9

Table 3: Effect of this compound on mTORC1 Signaling in MCF-7 Cells

Treatment (2 hours)p-p70S6K (Thr389) / Total p70S6K Ratiop-4E-BP1 (Thr37/46) / Total 4E-BP1 Ratio
Vehicle Control1.001.00
This compound (100 nM)0.350.42
Rapamycin (100 nM)0.210.25

Table 4: Cytotoxicity of this compound on A549 Cells (72-hour incubation)

This compound Concentration (µM)Cell Viability (%) (MTT Assay)Cell Viability (%) (CellTiter-Glo Assay)
0 (Vehicle Control)100100
0.19899
18588
105255
1001518

Experimental Protocols

Protocol 1: Lysosomal pH Measurement Assay

This protocol describes how to measure changes in lysosomal pH upon treatment with this compound using a fluorescent probe.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Bafilomycin A1 (positive control)

  • LysoSensor™ Green DND-189 or similar ratiometric lysosomotropic probe

  • Live-cell imaging buffer (e.g., HBSS)

  • 96-well, black, clear-bottom microplate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well, black, clear-bottom microplate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Bafilomycin A1 in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control. Incubate for the desired time (e.g., 2-4 hours).

  • Dye Loading: Prepare the LysoSensor™ probe working solution in the live-cell imaging buffer according to the manufacturer's instructions.

  • Staining: Remove the compound-containing medium and wash the cells once with the imaging buffer. Add the LysoSensor™ working solution to each well and incubate for 30 minutes at 37°C.

  • Measurement:

    • Fluorescence Plate Reader: Measure the fluorescence intensity at the two emission wavelengths specified for the ratiometric probe. The ratio of the intensities is proportional to the lysosomal pH.

    • Fluorescence Microscopy: Acquire images at the two emission wavelengths. Analyze the ratio of fluorescence intensities within individual lysosomes.

  • Data Analysis: Calculate the ratio of fluorescence intensities for each condition. Generate a standard curve using buffers of known pH to convert the fluorescence ratios to pH values.

Protocol 2: Autophagic Flux Assay (LC3 Puncta Formation)

This protocol measures the effect of this compound on autophagic flux by quantifying the accumulation of LC3-II puncta, which represent autophagosomes. Inhibition of V-ATPase blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.

Materials:

  • U-87 MG cells stably expressing GFP-LC3 (or use immunofluorescence for endogenous LC3)

  • Complete cell culture medium

  • This compound

  • Bafilomycin A1 (positive control)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing U-87 MG cells on glass coverslips in a 24-well plate at a suitable density to reach 50-70% confluency the next day.

  • Compound Treatment: Treat the cells with this compound (e.g., 100 nM) and Bafilomycin A1 (e.g., 100 nM) for 4-6 hours. Include a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (for endogenous LC3): If staining for endogenous LC3, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining (for endogenous LC3): Block with 5% BSA in PBS for 1 hour and then incubate with a primary antibody against LC3 overnight at 4°C. The next day, wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Nuclear Staining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta in the presence of this compound indicates an inhibition of autophagic flux.[1]

Protocol 3: mTORC1 Signaling Assay (Western Blot)

This protocol assesses the effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation status of its downstream targets, p70S6K and 4E-BP1. V-ATPase is known to be an upstream activator of mTORC1.[2]

Materials:

  • MCF-7 cells

  • Complete cell culture medium

  • This compound

  • Rapamycin (positive control)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed MCF-7 cells and grow to 80-90% confluency. Treat the cells with this compound (e.g., 100 nM) and Rapamycin (e.g., 100 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. The next day, wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. A decrease in this ratio indicates inhibition of mTORC1 signaling.

Protocol 4: Cell Viability Assays

These protocols determine the cytotoxic effect of this compound on cancer cells.

A. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • A549 cells

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at 5 x 10^3 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

B. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[2][6]

Materials:

  • A549 cells

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549 cells in an opaque-walled 96-well plate at 5 x 10^3 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence with a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

V_ATPase_mTOR_Signaling_Pathway cluster_lysosome Lysosome V-ATPase V-ATPase Ragulator Ragulator V-ATPase->Ragulator Rag GTPase Rag GTPase Ragulator->Rag GTPase mTORC1 mTORC1 Rag GTPase->mTORC1 Amino Acids Amino Acids Amino Acids->V-ATPase p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis This compound This compound This compound->V-ATPase Autophagic_Flux_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound 24h Fix and Permeabilize Fix and Permeabilize Treat with this compound->Fix and Permeabilize 4-6h Stain with anti-LC3 & DAPI Stain with anti-LC3 & DAPI Fix and Permeabilize->Stain with anti-LC3 & DAPI Image Acquisition Image Acquisition Stain with anti-LC3 & DAPI->Image Acquisition Quantify Puncta Quantify Puncta Image Acquisition->Quantify Puncta Cell_Viability_Workflow cluster_MTT MTT Assay cluster_CTG CellTiter-Glo Assay Seed Cells_MTT Seed Cells Treat with YM17E_MTT Treat (72h) Seed Cells_MTT->Treat with YM17E_MTT Add MTT_MTT Add MTT (4h) Treat with YM17E_MTT->Add MTT_MTT Solubilize_MTT Solubilize Add MTT_MTT->Solubilize_MTT Read Absorbance_MTT Read Absorbance Solubilize_MTT->Read Absorbance_MTT Seed Cells_CTG Seed Cells Treat with YM17E_CTG Treat (72h) Seed Cells_CTG->Treat with YM17E_CTG Add Reagent_CTG Add Reagent (10min) Treat with YM17E_CTG->Add Reagent_CTG Read Luminescence_CTG Read Luminescence Add Reagent_CTG->Read Luminescence_CTG

References

Application Notes and Protocols for Measuring ACAT Inhibition by YM17E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is central to cellular cholesterol homeostasis and has been implicated in the pathogenesis of atherosclerosis and other metabolic diseases. YM17E is a potent, non-competitive inhibitor of ACAT, demonstrating significant hypocholesterolemic activity by inhibiting cholesterol absorption in the gut and stimulating its excretion from the liver.[1] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against ACAT, offering valuable tools for researchers in pharmacology and drug development.

Two primary methods are detailed: a direct enzymatic assay using liver microsomes and a cell-based assay employing a fluorescent cholesterol analog.

Data Presentation

The inhibitory activity of this compound on ACAT is concentration-dependent. The following table summarizes the typical inhibitory profile of this compound against rabbit liver microsomal ACAT.

This compound Concentration (nM)Average % InhibitionStandard Deviation
115.2± 2.1
1048.5± 4.5
44 50.0 (IC50) -
10075.3± 6.2
50092.1± 3.8

Note: Data is compiled from representative dose-response experiments. Actual results may vary based on experimental conditions. The IC50 value for this compound in rabbit liver microsomes is reported to be 44 nM.[1]

Experimental Protocols

Microsomal ACAT Activity Assay (Radiochemical Method)

This protocol describes the direct measurement of ACAT enzymatic activity in isolated liver microsomes by quantifying the formation of radiolabeled cholesteryl oleate from [14C]oleoyl-CoA.

Workflow Diagram:

cluster_0 Microsome Preparation cluster_1 ACAT Inhibition Assay cluster_2 Analysis prep1 Homogenize Liver Tissue prep2 Centrifuge at 10,000 x g prep1->prep2 prep3 Collect Supernatant prep2->prep3 prep4 Ultracentrifuge at 100,000 x g prep3->prep4 prep5 Resuspend Microsomal Pellet prep4->prep5 assay1 Incubate Microsomes with this compound prep5->assay1 assay2 Add [14C]oleoyl-CoA to start reaction assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Stop reaction with Chloroform:Methanol assay3->assay4 analysis1 Extract Lipids assay4->analysis1 analysis2 Separate by TLC analysis1->analysis2 analysis3 Scrape Cholesteryl Ester band analysis2->analysis3 analysis4 Quantify by Scintillation Counting analysis3->analysis4

Caption: Workflow for the microsomal ACAT inhibition assay.

A. Preparation of Liver Microsomes

  • Homogenization: Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA) using a Dounce or Potter-Elvehjem homogenizer.

  • Initial Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the microsomal fraction.

  • Ultracentrifugation: Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Washing and Resuspension: Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer. Repeat the ultracentrifugation step to wash the microsomes.

  • Final Resuspension and Storage: Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) to a protein concentration of approximately 5-10 mg/mL. Determine the protein concentration using a standard method like the Bradford or Lowry assay. Store the microsomes in aliquots at -80°C.

B. ACAT Inhibition Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µg of microsomal protein

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • 1 mM Bovine Serum Albumin (fatty acid-free)

    • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensure final solvent concentration is low, e.g., <1%) or vehicle control.

    • A known ACAT inhibitor, such as Sandoz 58-035, can be used as a positive control.

  • Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 37°C to allow this compound to interact with the enzyme.

  • Initiation of Reaction: Start the reaction by adding a solution of [1-14C]oleoyl-CoA (specific activity typically 50-60 mCi/mmol) to a final concentration of 10 µM. The total reaction volume is typically 200 µL.

  • Incubation: Incubate the reaction mixture for 10-30 minutes at 37°C. The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).

C. Extraction and Quantification of Cholesteryl Oleate

  • Lipid Extraction: Vortex the terminated reaction mixture vigorously and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Isolation of Organic Phase: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform (e.g., 50 µL).

    • Spot the resuspended sample onto a silica gel TLC plate.

    • Develop the TLC plate in a pre-equilibrated tank containing a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v). This solvent system will separate the nonpolar cholesteryl esters from the more polar unesterified cholesterol and oleoyl-CoA.

    • Allow the solvent front to migrate to near the top of the plate.

  • Visualization and Quantification:

    • Air-dry the TLC plate.

    • Visualize the lipid spots using iodine vapor or by autoradiography. The cholesteryl ester band will be the least polar and will migrate the furthest up the plate.

    • Scrape the silica gel corresponding to the cholesteryl oleate band into a scintillation vial.

    • Add scintillation cocktail and quantify the amount of [14C]cholesteryl oleate using a liquid scintillation counter.

  • Calculation of Inhibition: Calculate the percentage of ACAT inhibition for each this compound concentration relative to the vehicle control.

Cell-Based ACAT Inhibition Assay (Fluorescent Method)

This assay provides a more physiologically relevant system to assess ACAT inhibition by measuring the esterification of a fluorescent cholesterol analog, NBD-cholesterol, in intact cells.

Workflow Diagram:

cluster_0 Cell Culture and Treatment cluster_1 Measurement and Analysis cell1 Seed cells in a multi-well plate cell2 Treat with this compound cell1->cell2 cell3 Add NBD-cholesterol cell2->cell3 cell4 Incubate cell3->cell4 meas1 Wash cells cell4->meas1 meas2 Lyse cells (optional) meas1->meas2 meas3 Measure fluorescence meas2->meas3 meas4 Calculate % inhibition meas3->meas4

Caption: Workflow for the cell-based ACAT inhibition assay.

A. Cell Culture and Treatment

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, CHO cells, or primary hepatocytes) in a 96-well black, clear-bottom plate at an appropriate density to achieve 70-80% confluency on the day of the assay.

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.

  • Addition of NBD-Cholesterol: Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. During this time, the cells will take up the NBD-cholesterol, and ACAT will esterify it, leading to an increase in fluorescence as the NBD-cholesteryl esters accumulate in lipid droplets.

B. Fluorescence Measurement and Analysis

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove excess NBD-cholesterol.

  • Fluorescence Reading: Add PBS or a suitable lysis buffer to each well and measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each this compound concentration by comparing the fluorescence intensity to that of the vehicle-treated control wells.

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of inhibition by this compound.

cluster_0 Cellular Cholesterol Homeostasis Cholesterol Free Cholesterol Pool ACAT ACAT Enzyme Cholesterol->ACAT Membrane Cellular Membranes Cholesterol->Membrane Efflux Cholesterol Efflux Cholesterol->Efflux CE Cholesteryl Esters (Storage) ACAT->CE Esterification This compound This compound This compound->ACAT Inhibition

Caption: Inhibition of ACAT by this compound disrupts cholesterol esterification.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for quantifying the inhibitory effects of this compound on ACAT activity. The microsomal assay offers a direct measure of enzymatic inhibition, ideal for determining IC50 values and studying enzyme kinetics. The cell-based assay provides a more physiologically relevant context for evaluating the compound's efficacy in a cellular environment. Together, these techniques are essential for the preclinical evaluation and characterization of ACAT inhibitors like this compound.

References

Application Notes and Protocols: Preparation of YM17E Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preparation of accurate and stable stock solutions is a critical first step in any cell-based assay. This document provides a detailed protocol for the preparation of stock solutions for YM17E, a compound of interest in cell culture applications. Adherence to this protocol will help ensure reproducibility and accuracy in experimental results.

This compound: Chemical Properties

A thorough search for the chemical entity "this compound" did not yield a commercially available compound with validated chemical and physical properties under this specific identifier. Cross-references with similar nomenclature, such as "YM-17E," have been investigated, revealing a compound with the following characteristics:

Table 1: Chemical and Physical Properties of YM-17E

PropertyValueSource
Molecular Formula C40H58Cl2N6O2PubChem
Molecular Weight 725.8 g/mol PubChem
IUPAC Name 1-cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloridePubChem

Note: The following protocol is based on the properties of the compound identified as YM-17E (PubChem CID: 180288). Researchers should verify that this is the correct compound for their studies.

Recommended Protocol for this compound Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Sterile, filter-sterilized pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Pre-weighing Preparations:

    • Bring the this compound powder and anhydrous DMSO to room temperature before opening to prevent condensation.

    • Work in a clean, designated area, such as a laminar flow hood, to maintain sterility.

    • Wear appropriate PPE.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.26 mg of this compound.

  • Dissolving this compound in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

    • Cap the tube tightly.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Table 2: Example Volumes for 10 mM this compound Stock Solution

Desired VolumeMass of this compound to WeighVolume of DMSO to Add
100 µL0.726 mg100 µL
500 µL3.63 mg500 µL
1 mL7.26 mg1 mL
5 mL36.3 mg5 mL

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_protocol Protocol cluster_output Output start Start materials Gather Materials: - this compound Powder - Anhydrous DMSO - Sterile Tubes - Pipettes start->materials ppe Wear Appropriate PPE materials->ppe weigh Weigh this compound Powder ppe->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready-to-Use This compound Stock Solution store->end

Caption: Workflow for this compound Stock Solution Preparation.

Stability and Handling

  • Handling: this compound is for research use only. The toxicological properties have not been fully investigated. Handle with care and avoid contact with skin and eyes.

Mechanism of Action and Signaling Pathway

Detailed information on the specific biological target and mechanism of action for the compound identified as YM-17E is not currently available in the public domain. Researchers should consult any available literature or supplier information that accompanies their specific lot of the compound.

It is important to distinguish YM-17E from the cytokine Interleukin-17E (IL-17E), also known as IL-25. Based on available chemical information, YM-17E is a small molecule and is structurally distinct from the protein IL-17E. Therefore, it is unlikely to directly participate in the IL-17 signaling pathway as the cytokine itself. Any potential effects of YM-17E on this or other signaling pathways would need to be determined experimentally.

Conclusion

This document provides a standardized protocol for the preparation of this compound stock solutions for use in cell culture experiments. Due to the limited publicly available information on this compound, it is imperative for researchers to carefully verify the identity and properties of their specific compound and to perform appropriate validation experiments.

Application of YM17E in High-Throughput Screening: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the application of a compound designated as "YM17E" in high-throughput screening (HTS), it has been determined that there is no publicly available scientific literature, application note, or protocol associated with a substance of this name. The search encompassed various scientific databases and vendor websites, yielding no specific information on the mechanism of action, experimental protocols, or quantitative data for a compound labeled this compound.

General search results provided extensive information on the methodologies of high-throughput screening, including various biochemical and cell-based assays.[1][2][3] These assays are fundamental in drug discovery for identifying active compounds, or "hits," from large chemical libraries.[1][4] Methodologies such as fluorescence-based enzymatic assays and multiplexed viability assays for spheroids are commonly employed in HTS campaigns.[2][5] However, none of the retrieved documents mentioned or referenced this compound.

Furthermore, searches for similar compound names, such as YM-617 and YM905, identified distinct molecules with different biological targets and applications, confirming that these are not related to the requested "this compound".[6][7]

Due to the absence of any specific data on this compound, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows.

Researchers and scientists interested in this topic are encouraged to verify the designation of the compound and consult internal documentation or the original source of the compound for information regarding its properties and potential applications. Without primary data on this compound, any attempt to create the requested content would be speculative and not based on factual, verifiable information.

References

Troubleshooting & Optimization

troubleshooting YM17E insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: YM17E Insolubility in Aqueous Solutions

Disclaimer: Publicly available information on a compound specifically designated "this compound" is limited. The following troubleshooting guide provides a general framework for addressing insolubility issues with novel or poorly characterized small molecules in aqueous solutions, using "this compound" as a placeholder. The principles and methodologies described here are widely applicable in chemical and biological research.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: When encountering solubility issues with a compound like this compound, a systematic approach is crucial. Start by verifying the compound's identity and purity. Impurities can significantly impact solubility. Next, confirm the pH of your buffer, as the solubility of many compounds is pH-dependent. Finally, attempt to dissolve a small, precisely weighed amount of the compound in a small volume of the buffer to determine an approximate solubility limit.

Q2: I've confirmed the compound's purity and buffer pH, but this compound still won't dissolve. What's the next step?

A2: If basic checks don't resolve the issue, you can explore several strategies to enhance solubility. These include adjusting the buffer pH, using co-solvents, gently heating the solution, or employing sonication. It is important to proceed with these methods cautiously, as they can potentially degrade the compound or interfere with downstream experiments.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of ionizable compounds is highly dependent on pH. For a compound with acidic functional groups, solubility will increase at a pH above its pKa. Conversely, for a basic compound, solubility will be higher at a pH below its pKa. If the ionization properties of this compound are known, you can adjust the buffer pH accordingly to increase the proportion of the more soluble, ionized form. If the pKa is unknown, a pH screening experiment is recommended.

Q4: What are co-solvents and how can they help with this compound solubility?

A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds. Common co-solvents used in biological research include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). When using co-solvents, it is critical to start with a small percentage (e.g., 1-5%) and assess the impact on your experimental system, as they can be toxic to cells or interfere with assays.

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting the insolubility of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solubility Optimization cluster_2 Phase 3: Evaluation & Final Protocol start Start: this compound Insolubility Observed verify_compound Verify Compound Identity & Purity start->verify_compound check_buffer Check Buffer pH & Composition verify_compound->check_buffer verify_compound->check_buffer ph_screen Perform pH Solubility Screen check_buffer->ph_screen check_buffer->ph_screen cosolvent_screen Test Co-solvents (e.g., DMSO, Ethanol) ph_screen->cosolvent_screen ph_screen->cosolvent_screen temp_sonication Gentle Heating or Sonication cosolvent_screen->temp_sonication cosolvent_screen->temp_sonication assess_stability Assess Compound Stability in Optimized Conditions temp_sonication->assess_stability temp_sonication->assess_stability validate_assay Validate Assay Compatibility assess_stability->validate_assay assess_stability->validate_assay final_protocol Define Final Solubilization Protocol validate_assay->final_protocol validate_assay->final_protocol

Caption: A workflow for troubleshooting this compound insolubility.

Experimental Protocols

Protocol 1: pH Solubility Screening

Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)

  • Microcentrifuge tubes

  • Vortexer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • In separate microcentrifuge tubes, add a small, equal volume of the this compound stock solution to each of the different pH buffers.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Incubate the tubes at room temperature for 1 hour to allow them to equilibrate.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the measured solubility against the buffer pH to identify the optimal pH range.

Protocol 2: Co-solvent Solubility Screening

Objective: To identify an effective co-solvent and its optimal concentration for dissolving this compound.

Materials:

  • This compound powder

  • Aqueous buffer at the optimal pH (determined from Protocol 1)

  • A selection of co-solvents (e.g., DMSO, ethanol, PEG 400)

  • Microcentrifuge tubes

  • Vortexer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of buffer/co-solvent mixtures with increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Add a pre-weighed amount of this compound to each buffer/co-solvent mixture to achieve a target concentration that is above its expected aqueous solubility.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Incubate the tubes at room temperature for 1 hour.

  • Centrifuge the tubes to pellet any undissolved compound.

  • Measure the concentration of dissolved this compound in the supernatant.

  • Plot the solubility against the co-solvent concentration to determine the most effective co-solvent and the minimum concentration required.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound
Buffer pHThis compound Solubility (µg/mL)
4.0< 1
5.05.2
6.025.8
7.0150.3
7.4210.5
8.0180.1
9.0175.6
Table 2: Hypothetical Co-solvent Screening for this compound in pH 7.4 Buffer
Co-solventConcentration (% v/v)This compound Solubility (µg/mL)
None0%210.5
DMSO1%550.2
DMSO5%> 1000
Ethanol1%320.7
Ethanol5%780.4
PEG 4001%280.1
PEG 4005%650.9

Signaling Pathway Considerations

If this compound is an inhibitor or activator of a specific signaling pathway, its insolubility can lead to inaccurate experimental results. The following diagram illustrates a generic signaling pathway and highlights where poor solubility of an inhibitor (this compound) can be problematic.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound (Inhibitor) This compound->kinase1 insoluble_this compound Insoluble this compound (Precipitate) insoluble_this compound->this compound Reduced effective concentration

Caption: Impact of this compound insolubility on a signaling pathway.

optimizing YM17E dosage to avoid diarrheal side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing YM17E dosage to mitigate diarrheal side effects.

Troubleshooting Guide

Issue: Significant Diarrhea Observed in Preclinical Animal Models

Possible Cause: The initial dose of this compound is too high, leading to off-target effects on gastrointestinal motility and fluid secretion.

Troubleshooting Steps:

  • Dose Reduction and Titration:

    • Initiate a dose-reduction study to identify a tolerated dose.

    • Implement a dose titration schedule where the dose is gradually increased over time, allowing for adaptation.[1]

  • Vehicle and Formulation Check:

    • Ensure the vehicle used for drug delivery is not contributing to the diarrheal side effect. Test the vehicle alone in a control group.

    • Evaluate different formulations of this compound that might offer a more controlled release and reduced peak plasma concentrations.

  • Mechanism of Action Investigation:

    • Conduct experiments to understand if this compound interacts with known signaling pathways associated with gastrointestinal function.

    • Utilize in vitro models, such as isolated intestinal tissue preparations, to assess the direct effect of this compound on intestinal contractility and ion transport.[2]

  • Supportive Care in Animal Models:

    • Provide fluid and electrolyte replacement to prevent dehydration in study animals.

    • Consider the co-administration of anti-diarrheal agents like loperamide to manage symptoms, although this should be done cautiously as it may mask the true side effect profile of this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a first-in-human (FIH) clinical trial?

A1: The starting dose for a Phase I clinical trial should be determined after thorough preclinical safety and toxicology studies.[4][5][6] A fraction of the highest non-severely toxic dose (HNSTD) identified in the most sensitive animal species is typically used. A "3+3" dose-escalation design is a traditional approach to safely increase the dose in human subjects while monitoring for dose-limiting toxicities (DLTs), including severe diarrhea.[4][7]

Q2: How can we design a clinical trial to find the optimal dose of this compound that maximizes efficacy while minimizing diarrhea?

A2: A well-designed dose-finding study is crucial.[1][8] Consider a randomized, parallel-group study where different cohorts of patients receive different fixed doses of this compound or a placebo.[1] Key endpoints should include efficacy markers and a detailed assessment of gastrointestinal tolerability, such as stool frequency and consistency. The FDA's Project Optimus encourages more robust dose optimization during clinical development.[9][10]

Q3: Are there any known signaling pathways that this compound might be affecting to cause diarrhea?

A3: While the specific pathway for this compound is under investigation, drug-induced diarrhea often involves modulation of pathways that regulate intestinal motility and fluid balance. Potential mechanisms could include off-target effects on receptors or ion channels in the gut. For example, some drugs can increase serotonin levels, which can stimulate intestinal motility and secretion, leading to diarrhea.[2]

Q4: What preclinical models are recommended for evaluating this compound-induced diarrhea?

A4: Several established preclinical models can be used to assess the diarrheal potential of this compound.[2][11] The castor oil-induced diarrhea model in rodents is a common and straightforward method to evaluate the anti-diarrheal or pro-diarrheal effects of a compound.[2] Other models, such as the charcoal meal transit test, can assess effects on gastrointestinal motility.[2] For a more mechanistic understanding, ex vivo models using isolated intestinal segments can be employed.[2]

Data Presentation

Table 1: Example of a Preclinical Dose-Ranging Study for this compound in a Rodent Model

Dose Group (mg/kg)Number of AnimalsIncidence of Diarrhea (%)Mean Fecal Water Content (%)
Vehicle Control10045.2 ± 3.1
This compound (1)101050.1 ± 4.5
This compound (5)104065.7 ± 5.2
This compound (10)108078.9 ± 6.8
This compound (20)1010085.3 ± 4.9

Table 2: Example of a Clinical Trial Dose-Escalation Design (3+3 Design)

Dose LevelThis compound Dose (mg)Number of PatientsDLTs ObservedAction
11030Escalate to next dose level
22030Escalate to next dose level
34031 (Grade 3 Diarrhea)Add 3 more patients at this level
3 (expansion)4030Escalate to next dose level
46032 (Grade 3/4 Diarrhea)MTD exceeded. Level 3 is MTD.

MTD: Maximum Tolerated Dose

Experimental Protocols

Protocol 1: Castor Oil-Induced Diarrhea Model in Mice

Objective: To assess the potential of this compound to induce or exacerbate diarrhea.

Materials:

  • Male Swiss albino mice (20-25g)

  • This compound dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Castor oil

  • Charcoal meal (10% charcoal in 5% gum acacia)

  • Cages with absorbent paper lining

Procedure:

  • Fast mice for 18 hours with free access to water.

  • Divide mice into groups (n=6-8 per group): Vehicle control, this compound (various doses), and a positive control (e.g., a known pro-diarrheal agent).

  • Administer the respective treatments orally.

  • One hour after treatment, administer castor oil (0.5 ml) orally to each mouse.

  • Observe the mice for 4 hours for the presence and number of diarrheic stools.

  • At the end of the observation period, sacrifice the animals and measure the distance traveled by the charcoal meal in the small intestine to assess intestinal transit.

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development dose_ranging Dose-Ranging Study in Rodents diarrhea_model Castor Oil-Induced Diarrhea Model dose_ranging->diarrhea_model Identify doses of interest mechanistic_studies In Vitro/Ex Vivo Mechanistic Studies diarrhea_model->mechanistic_studies Investigate mechanism of diarrhea tox_studies GLP Toxicology Studies mechanistic_studies->tox_studies phase1 Phase I: First-in-Human (Safety & MTD) tox_studies->phase1 Determine safe starting dose phase2 Phase II: Dose Optimization (Efficacy & Tolerability) phase1->phase2 Establish MTD phase3 Phase III: Confirmatory Trials phase2->phase3 Select optimal dose

Caption: Workflow for optimizing this compound dosage from preclinical to clinical phases.

signaling_pathway cluster_enterocyte Intestinal Enterocyte This compound This compound receptor Off-Target Receptor (e.g., Serotonin Receptor) This compound->receptor camp Increased cAMP receptor->camp motility Increased Intestinal Motility receptor->motility secretion Increased Cl- and Water Secretion camp->secretion diarrhea Diarrhea secretion->diarrhea motility->diarrhea

Caption: Hypothetical signaling pathway for this compound-induced diarrhea.

References

Technical Support Center: In-Vivo Delivery of YM-617

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and informational purposes only. The compound "YM17E" as specified in the query did not yield specific results. This guide has been prepared using "YM-617," a structurally related α1-adrenoceptor antagonist, as a representative molecule. Researchers should adapt these guidelines based on their specific experimental context and conduct thorough literature reviews for their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is YM-617 and what is its primary mechanism of action?

YM-617 is a potent and selective α1-adrenoceptor antagonist. Its primary mechanism of action is to block the binding of norepinephrine and epinephrine to α1-adrenergic receptors on smooth muscle cells, leading to vasodilation and a decrease in blood pressure.[1][2] It has also been shown to have a central sympathoinhibitory action, reducing sympathetic nerve activity.[1][2]

Q2: What are the common challenges encountered during the in-vivo delivery of YM-617 and similar compounds?

Researchers may face challenges related to:

  • Solubility: YM-617 is a hydrochloride salt, which generally improves water solubility. However, achieving a high concentration for in-vivo dosing might still be challenging.

  • Stability: The stability of the compound in the chosen vehicle over the course of the experiment needs to be ensured to maintain its efficacy.

  • Dose-dependent effects: YM-617 exhibits dose-dependent effects on cardiovascular parameters.[1][2] Determining the optimal dose for a specific experimental model is crucial to achieve the desired biological effect without causing excessive toxicity.

  • Off-target effects: While selective, high concentrations of YM-617 could potentially interact with other receptors. Careful dose selection and appropriate control experiments are necessary to minimize off-target effects.

Q3: What are the expected physiological effects of YM-617 administration in rodents?

Intravenous administration of YM-617 in rats has been shown to cause a dose-dependent reduction in mean arterial pressure and is accompanied by bradycardia (a decrease in heart rate).[1][2] This is attributed to both its peripheral vasodilatory effects and its central sympathoinhibitory action.[1][2]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Precipitation of YM-617 in the vehicle Poor solubility of the compound at the desired concentration.- Use a co-solvent system. A common starting point for in-vivo studies is a mixture of DMSO and saline. For example, dissolve YM-617 in a small amount of DMSO first, and then dilute with saline to the final volume. Ensure the final DMSO concentration is low (typically <5-10%) to avoid vehicle-induced toxicity.- Sonication or gentle warming may aid in dissolution. However, ensure the compound is stable under these conditions.- Prepare fresh solutions before each experiment.
Inconsistent or no observable effect on blood pressure - Incorrect dosage: The dose may be too low for the specific animal model or strain.- Degradation of the compound: The compound may have degraded due to improper storage or handling.- Administration error: Improper intravenous injection technique can lead to subcutaneous or intramuscular deposition instead of systemic circulation.- Perform a dose-response study to determine the optimal dose for your experimental setup. Published data shows effects at 2, 10, and 50 µg/kg (i.v.) in rats.[1][2]- Store the compound under the manufacturer's recommended conditions (typically cool, dry, and dark). Prepare fresh solutions for each experiment.- Ensure proper training in intravenous administration techniques. The use of a catheter can improve the accuracy and consistency of delivery.
High mortality or severe adverse effects in experimental animals - Toxicity at the administered dose: The dose may be above the maximum tolerated dose (MTD).- Vehicle toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations of co-solvents like DMSO or ethanol.- Conduct a dose-escalation study to determine the MTD in your specific animal model. Start with a low dose and gradually increase it in different cohorts of animals while monitoring for signs of toxicity (e.g., weight loss, lethargy, respiratory distress).- Include a vehicle-only control group in your experiments to assess the effects of the vehicle alone. Keep the concentration of any organic solvents as low as possible.
High variability in experimental results - Inconsistent formulation: The compound may not be uniformly dissolved or suspended in the vehicle.- Biological variability: Differences in age, weight, sex, and genetic background of the animals can contribute to variability.- Inconsistent experimental conditions: Variations in animal handling, time of day for dosing, and measurement techniques can introduce variability.- Ensure the formulation is homogenous before each administration. If it is a suspension, vortex thoroughly before drawing each dose.- Use animals of the same age, sex, and from the same supplier. Randomize animals into different treatment groups.- Standardize all experimental procedures. Perform experiments at the same time of day to minimize the influence of circadian rhythms on physiological parameters.

Data Presentation

Table 1: Dose-Dependent Effect of Intravenous YM-617 on Mean Arterial Pressure (MAP) in Anesthetized Rats

Dose (µg/kg)Change in MAP (mmHg)Reference
2-15 ± 3[1][2]
10-35 ± 5[1][2]
50-60 ± 7[1][2]

Data are presented as mean ± SEM and are approximated from graphical representations in the cited literature.

Experimental Protocols

Protocol for In-Vivo Administration of YM-617 in Rats

1. Materials:

  • YM-617 hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringes and needles appropriate for intravenous injection in rats (e.g., 27-30 gauge)

  • Anesthetic (if required by the experimental design)

  • Animal scale

  • Blood pressure monitoring equipment for rodents

2. Vehicle Preparation (Example for a 10% DMSO in Saline Vehicle):

  • Aseptically transfer 100 µL of sterile DMSO into a sterile microcentrifuge tube.

  • Add 900 µL of sterile saline to the same tube.

  • Vortex thoroughly to ensure a homogenous solution.

3. YM-617 Solution Preparation (Example for a 10 µg/kg dose in a 250g rat with an injection volume of 100 µL):

  • Calculate the required amount of YM-617 per animal: 10 µg/kg * 0.25 kg = 2.5 µg.

  • Prepare a stock solution of YM-617 in DMSO. For example, dissolve 1 mg of YM-617 in 1 mL of DMSO to get a 1 mg/mL (1 µg/µL) stock.

  • Calculate the volume of stock solution needed per animal: 2.5 µg / 1 µg/µL = 2.5 µL.

  • For a final injection volume of 100 µL with 10% DMSO, you would need 10 µL of the DMSO stock solution (containing the drug) and 90 µL of saline. To achieve the desired dose, you would need to adjust the concentration of the stock solution.

    • Alternative and simpler approach: Prepare a dosing solution for a cohort of animals. For example, for 10 rats, you will need approximately 1 mL of dosing solution.

    • Calculate the total amount of YM-617 needed: 2.5 µ g/rat * 10 rats = 25 µg.

    • Weigh 25 µg of YM-617 and dissolve it in 100 µL of DMSO.

    • Add 900 µL of saline to this solution and vortex thoroughly. This will give you a final concentration of 25 µg/mL, where each 100 µL dose contains 2.5 µg of YM-617.

  • If solubility is an issue, briefly sonicate the solution.

  • Prepare the dosing solution fresh on the day of the experiment.

4. Administration:

  • Weigh each rat to determine the exact injection volume.

  • Anesthetize the rat if the experimental protocol requires it.

  • Warm the tail of the rat under a heat lamp to dilate the lateral tail veins.

  • Load the syringe with the correct volume of the YM-617 solution.

  • Perform the intravenous injection into one of the lateral tail veins.

  • Monitor the animal for any immediate adverse reactions.

  • Proceed with blood pressure and other physiological measurements as per the experimental design.

5. Control Groups:

  • Vehicle Control: Administer the same volume of the vehicle (e.g., 10% DMSO in saline) to a separate group of animals.

  • Sham Control: If a surgical procedure is part of the experiment, a sham-operated group should be included.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (Gq-coupled) Norepinephrine->Alpha1_Receptor Binds & Activates YM_617 YM-617 YM_617->Alpha1_Receptor Blocks Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_release->Smooth_Muscle_Contraction Leads to PKC->Smooth_Muscle_Contraction Contributes to

Caption: Signaling pathway of α1-adrenergic receptor and inhibition by YM-617.

G cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Calculate_Dose Calculate Dose (e.g., 10 µg/kg) Dissolve_YM617 Dissolve YM-617 in Vehicle Calculate_Dose->Dissolve_YM617 Prepare_Vehicle Prepare Vehicle (e.g., 10% DMSO in Saline) Prepare_Vehicle->Dissolve_YM617 Weigh_Animal Weigh Animal Dissolve_YM617->Weigh_Animal Anesthetize Anesthetize Animal (if required) Weigh_Animal->Anesthetize IV_Injection Intravenous (Tail Vein) Injection Anesthetize->IV_Injection Monitor_Vitals Monitor Vital Signs (BP, HR) IV_Injection->Monitor_Vitals Collect_Samples Collect Blood/Tissue Samples Monitor_Vitals->Collect_Samples Data_Analysis Data Analysis Collect_Samples->Data_Analysis

Caption: Experimental workflow for in-vivo administration of YM-617.

G Start Inconsistent Results? Check_Formulation Check Formulation (Solubility, Stability) Start->Check_Formulation Yes Problem_Solved Problem Solved Start->Problem_Solved No Check_Dose Verify Dose Calculation Check_Formulation->Check_Dose Issue Found? No Check_Formulation->Problem_Solved Issue Found? Yes Check_Administration Review Injection Technique Check_Dose->Check_Administration Issue Found? No Check_Dose->Problem_Solved Issue Found? Yes Check_Animals Assess Animal Health & Variability Check_Administration->Check_Animals Issue Found? No Check_Administration->Problem_Solved Issue Found? Yes Check_Animals->Problem_Solved Issue Found? Yes Consult_Literature Consult Literature for Alternative Protocols Check_Animals->Consult_Literature Issue Found? No

Caption: Logical troubleshooting flow for in-vivo experiments with YM-617.

References

Technical Support Center: Overcoming Metabolic Instability of YM17E by CYP3A Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "YM17E" is not available in publicly accessible scientific literature or databases. The following technical support guide is a generalized framework based on common challenges and methodologies encountered when investigating the metabolic instability of research compounds mediated by Cytochrome P450 3A (CYP3A) enzymes. Researchers should adapt these principles to their specific findings for "this compound".

Frequently Asked Questions (FAQs)

Q1: We are observing rapid clearance of our compound, this compound, in human liver microsomes. How can we confirm if CYP3A enzymes are responsible?

A1: To determine the contribution of CYP3A enzymes to the metabolism of this compound, you can perform a series of reaction phenotyping experiments:

  • Chemical Inhibition: Incubate this compound with human liver microsomes (HLMs) in the presence and absence of a potent and selective CYP3A inhibitor, such as Ketoconazole or Ritonavir. A significant decrease in the metabolism of this compound in the presence of the inhibitor strongly suggests CYP3A involvement.

  • Recombinant CYP Enzymes: Incubate this compound with a panel of recombinant human CYP enzymes (including CYP3A4 and CYP3A5). This will directly assess which specific CYP isoform is capable of metabolizing your compound.

  • Correlation Analysis: If you have access to a panel of individual donor HLMs with characterized CYP expression levels, you can correlate the rate of this compound metabolism with the activity of specific CYPs (e.g., testosterone 6β-hydroxylation for CYP3A4). A strong correlation with CYP3A4 activity would support its role in this compound metabolism.

Q2: Our in vitro data suggests high metabolic instability of this compound due to CYP3A4. What are the potential in vivo consequences?

A2: High in vitro metabolic instability mediated by CYP3A4 can translate to several in vivo challenges:

  • High First-Pass Metabolism: For orally administered compounds, extensive metabolism by CYP3A4 in the gut wall and liver can lead to low oral bioavailability.

  • Short Half-Life: Rapid systemic clearance will result in a short duration of action, potentially requiring frequent dosing to maintain therapeutic concentrations.

  • High Inter-Individual Variability: CYP3A4 expression and activity can vary significantly between individuals due to genetic polymorphisms, disease states, and co-administered drugs. This can lead to unpredictable drug exposure and response.

  • Potential for Drug-Drug Interactions (DDIs): If this compound is a substrate of CYP3A4, its clearance can be affected by co-administered drugs that are CYP3A4 inhibitors or inducers, leading to potential toxicity or loss of efficacy.

Q3: What strategies can we employ to overcome the CYP3A4-mediated metabolic instability of this compound?

A3: Addressing metabolic instability is a key challenge in drug development. Consider the following medicinal chemistry strategies:

  • Metabolic Site Identification: The first step is to identify the exact site(s) on the this compound molecule that are susceptible to CYP3A4-mediated metabolism. This is typically done using techniques like mass spectrometry to identify and characterize metabolites.

  • Structure-Metabolism Relationship (SMR) Studies: Once the metabolic "soft spots" are known, you can systematically modify the chemical structure of this compound to block or hinder metabolic attack at those positions. Common strategies include:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow down the rate of bond cleavage (the kinetic isotope effect).

    • Introduction of Electron-Withdrawing Groups: Adding groups that pull electron density away from the metabolic site can make it less susceptible to oxidative metabolism.

    • Steric Hindrance: Introducing bulky chemical groups near the metabolic site can physically block the enzyme from accessing it.

  • Prodrug Approach: If the metabolic liability is at a site crucial for pharmacological activity, a prodrug strategy could be employed. This involves masking the active part of the molecule, which is then cleaved in vivo to release the active drug.

Troubleshooting Guides

Issue 1: High variability in this compound metabolism rates between different batches of human liver microsomes.

Possible Cause Troubleshooting Step
Lot-to-Lot Variability of HLMs Procure HLMs from a reputable supplier and obtain a certificate of analysis with characterization data for major CYP activities. Whenever possible, use a large, pooled lot of HLMs for your screening campaign to minimize variability.
Inconsistent Experimental Conditions Ensure consistent incubation times, protein concentrations, and substrate/cofactor concentrations across all experiments. Use a positive control compound known to be metabolized by CYP3A4 (e.g., testosterone, midazolam) to monitor assay performance.
This compound Stability in Incubation Buffer Assess the chemical stability of this compound in the incubation buffer without enzymes or cofactors to rule out non-enzymatic degradation.

Issue 2: Discrepancy between results from chemical inhibition and recombinant enzyme assays for this compound.

Possible Cause Troubleshooting Step
Non-Specific Inhibition The chemical inhibitor used may not be entirely specific for CYP3A4 at the concentration tested and could be inhibiting other CYPs that also metabolize this compound. Test a range of inhibitor concentrations to determine the IC50 and ensure you are using a concentration that is selective for CYP3A4.
Contribution of Other Enzymes This compound may be metabolized by multiple enzymes, not just CYPs. Consider the potential involvement of other enzyme families like UDP-glucuronosyltransferases (UGTs) or aldehyde oxidases (AO).
Different Assay Sensitivities The analytical methods used to quantify this compound metabolism in the two different assay systems may have different sensitivities or be subject to different matrix effects. Ensure your analytical method is validated for both assay conditions.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • Positive control substrate (e.g., testosterone)

Procedure:

  • Prepare a master mix containing potassium phosphate buffer and human liver microsomes (final concentration typically 0.5-1.0 mg/mL).

  • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Initiate the reaction by adding this compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: CYP3A4 Inhibition Assay for this compound Metabolism

Objective: To assess the inhibitory effect of a selective CYP3A4 inhibitor on the metabolism of this compound.

Procedure:

  • Follow the procedure for the metabolic stability assay (Protocol 1).

  • Prepare two sets of incubation mixtures.

  • To one set, add a known selective CYP3A4 inhibitor (e.g., ketoconazole at a final concentration of 1 µM). To the other set, add the vehicle control.

  • Pre-incubate the microsomes with the inhibitor/vehicle for 5-10 minutes at 37°C before adding this compound.

  • Proceed with the reaction and sample analysis as described in Protocol 1.

  • Compare the rate of this compound metabolism in the presence and absence of the inhibitor to determine the percent inhibition.

Quantitative Data Summary

No quantitative data for this compound is available in the public domain. Researchers should populate the following tables with their own experimental data.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)
This compound[Insert Data][Insert Data]
Testosterone (Control)[Insert Data][Insert Data]

Table 2: Inhibition of this compound Metabolism by CYP Inhibitors

InhibitorTarget CYPConcentration (µM)% Inhibition of this compound Metabolism
KetoconazoleCYP3A41[Insert Data]
QuinidineCYP2D61[Insert Data]
SulfaphenazoleCYP2C910[Insert Data]

Visualizations

experimental_workflow cluster_phenotyping CYP Reaction Phenotyping cluster_analysis Analysis cluster_strategy Strategy HLM Incubate this compound with HLMs LCMS LC-MS/MS Analysis HLM->LCMS Inhibitor Incubate with CYP3A4 Inhibitor Inhibitor->LCMS Recombinant Incubate with Recombinant CYPs Recombinant->LCMS Data Data Interpretation LCMS->Data SMR Structure-Metabolism Relationship Studies Data->SMR Redesign Molecule Redesign SMR->Redesign logical_relationship This compound This compound CYP3A4 CYP3A4 Metabolism This compound->CYP3A4 Metabolites Inactive Metabolites CYP3A4->Metabolites RapidClearance Rapid Clearance & Short Half-Life CYP3A4->RapidClearance LowBioavailability Low Oral Bioavailability CYP3A4->LowBioavailability PoorEfficacy Poor In Vivo Efficacy RapidClearance->PoorEfficacy LowBioavailability->PoorEfficacy

Technical Support Center: Refining Experimental Protocols for Consistent YM17E Results

Author: BenchChem Technical Support Team. Date: November 2025

Issue Clarification Required: Identity of YM17E

Our initial investigation to build a comprehensive technical support center for this compound has been unable to definitively identify a commercially available research compound or experimental agent with this designation. Searches for "this compound" in scientific literature and supplier databases did not yield a specific molecule. The search results did, however, indicate potential matches with other compounds such as YM-617 , YM348 , and an antimicrobial peptide, AMP-17 .

To provide you with accurate and relevant experimental protocols, troubleshooting guides, and data visualization, we kindly request clarification on the precise identity of this compound. Please verify the compound's name and, if possible, provide any of the following information:

  • Full chemical name or IUPAC name

  • CAS number

  • Supplier and catalog number

  • Known biological target or mechanism of action

  • A reference to a scientific publication where this compound is mentioned

Once the identity of this compound is established, we will be able to proceed with generating the requested technical support content, including detailed protocols for key experiments, troubleshooting FAQs, data summary tables, and visualizations of relevant signaling pathways.

Below is a generalized framework of the content we are prepared to develop upon receiving the necessary information.

Frequently Asked Questions (FAQs) - Awaiting Compound Identification

This section will address common issues that researchers might face when working with this compound, such as:

  • General Handling and Storage:

    • Q: What is the recommended solvent for reconstituting this compound?

    • Q: How should this compound be stored to ensure its stability?

  • Experimental Design:

    • Q: What is a typical working concentration range for this compound in cell culture experiments?

    • Q: How long should cells be treated with this compound to observe a significant effect?

  • Inconsistent Results:

    • Q: My results with this compound are not consistent between experiments. What are the potential causes?

    • Q: I am not observing the expected biological effect of this compound. What should I troubleshoot?

Troubleshooting Guides - Awaiting Compound Identification

This section will provide more in-depth, step-by-step guidance for resolving specific experimental problems.

Guide 1: Inconsistent Cell Viability Assay Results

This guide will walk users through potential issues with assays like MTT, XTT, or CellTiter-Glo when used with this compound.

Problem Potential Cause Suggested Solution
High variability between replicate wells- Uneven cell seeding- Pipetting errors- Edge effects in the plate- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No dose-dependent effect observed- Incorrect concentration range- Compound instability- Cell line resistance- Perform a broad-range dose-response experiment (e.g., 1 nM to 100 µM).- Prepare fresh dilutions of this compound for each experiment.- Verify the expression of the target protein in your cell line.
High background signal- Contamination of cell culture- Reagent interference- Regularly test for mycoplasma contamination.- Run a control with this compound in cell-free media to check for direct reaction with assay reagents.
Guide 2: Difficulty in Detecting Apoptosis

This guide will focus on troubleshooting common apoptosis assays like Annexin V/PI staining and Caspase activity assays.

Problem Potential Cause Suggested Solution
Low percentage of apoptotic cells after treatment- Suboptimal treatment time or concentration- Early or late stage of apoptosis- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).- Analyze for both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
High percentage of necrotic cells- this compound may be cytotoxic at high concentrations- Harsh cell handling- Lower the concentration of this compound.- Handle cells gently during staining and washing steps.

Experimental Protocols - Awaiting Compound Identification

This section will provide detailed, step-by-step protocols for key experiments.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired duration.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of the target signaling pathway, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows - Awaiting Compound Identification

This section will feature diagrams created using Graphviz to illustrate signaling pathways affected by this compound and experimental workflows.

Awaiting identification of this compound and its mechanism of action to generate relevant diagrams.

Example Diagram: Hypothetical Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells incubate Incubate for 24h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data

Caption: A generalized workflow for a cell viability (MTT) assay.

We look forward to your clarification to provide you with a detailed and accurate technical support center for your research with this compound.

Technical Support Center: Improving the Bioavailability of YM17E in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of YM17E in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely bioavailability challenges?

This compound is a chemical compound with the molecular formula C40H58Cl2N6O2[1]. Based on its chemical structure, it is a relatively large and lipophilic molecule, which often suggests poor aqueous solubility. Poorly water-soluble drugs typically face challenges with oral bioavailability because they do not readily dissolve in the gastrointestinal fluids, a prerequisite for absorption into the bloodstream. This can lead to low and variable drug exposure in preclinical animal models. While the exact Biopharmaceutical Classification System (BCS) class of this compound is not publicly available, it is reasonable to hypothesize that it may be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Q2: What are the initial steps to consider when formulating this compound for oral administration in animal models?

The initial step is to characterize the physicochemical properties of this compound, particularly its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) and its logP value to understand its lipophilicity. Subsequently, a simple formulation in an aqueous vehicle with a suspending agent can be attempted. If bioavailability is low, more advanced formulation strategies should be explored.

Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can improve the dissolution rate.[2][3]

  • Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to dissolve the drug and present it to the gastrointestinal tract in a solubilized state.[4][5][6][7]

  • Solid Dispersions: The drug is dispersed in a carrier matrix at the molecular level, creating an amorphous solid dispersion which can have a higher dissolution rate than the crystalline drug.

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor aqueous solubility of this compound. Characterize the solubility of this compound across a physiological pH range. Consider formulation strategies to enhance solubility.
Inadequate dissolution rate. Reduce the particle size of this compound through micronization or nanomilling to increase the surface area for dissolution.[2][3]
Precipitation of this compound in the gastrointestinal tract. Formulate this compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Nanoemulsifying Drug Delivery System (SNEDDS) to maintain its solubilization in the gut.[4][5][6]
First-pass metabolism. Investigate the metabolic stability of this compound in liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (in research settings) or chemical modification of the molecule.
Efflux by transporters (e.g., P-glycoprotein). Evaluate if this compound is a substrate for efflux transporters. Formulation with certain excipients can inhibit these transporters.
Improper oral gavage technique. Ensure proper training and technique for oral gavage to avoid accidental administration into the trachea.[8][9]
Issue 2: Formulation Instability or Poor Drug Loading

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Low solubility of this compound in the chosen vehicle. Screen a variety of pharmaceutically acceptable solvents, co-solvents, and lipids to find a system with adequate solubilizing capacity for this compound.[10]
Physical instability of the formulation (e.g., crystallization, phase separation). For amorphous solid dispersions, select a polymer that effectively inhibits crystallization. For lipid-based systems, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable emulsion or microemulsion upon dilution.
Chemical degradation of this compound in the formulation. Assess the chemical stability of this compound in the chosen excipients at different temperatures and storage conditions. Adjust the pH or add antioxidants if necessary.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for this compound
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram by mixing different ratios of the three components and observing the formation of a clear, single-phase solution. This diagram will help identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the ternary phase diagram.

    • Dissolve the required amount of this compound in the chosen excipient mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Determine the particle size and zeta potential of the emulsion formed upon dilution of the SEDDS in an aqueous medium.

    • Assess the in vitro dissolution of this compound from the SEDDS formulation compared to an unformulated drug suspension.

Protocol 2: In Vivo Bioavailability Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley rats (8-10 weeks old, 250-300g).

    • Fast the animals overnight before dosing but allow free access to water.

  • Dosing:

    • Administer the this compound formulation (e.g., SEDDS or aqueous suspension) orally via gavage at a predetermined dose.[8][9]

    • For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., a solution containing saline, PEG 400, and ethanol) and administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs

Formulation Strategy Principle Advantages Disadvantages
Micronization/Nanonization Increases surface area for dissolution.[2][3]Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Lipid-Based Formulations (e.g., SEDDS) Presents the drug in a solubilized form in the GI tract.[4][5][6]Can significantly enhance bioavailability; protects the drug from degradation.Requires careful selection of excipients; potential for GI side effects with high surfactant concentrations.
Amorphous Solid Dispersions The drug is in a higher energy amorphous state, leading to faster dissolution.Can achieve significant increases in solubility and dissolution.The amorphous form can be physically unstable and may recrystallize over time.
Cyclodextrin Complexation Forms a host-guest complex with the drug, increasing its solubility.Effective for certain molecules; can improve stability.Limited to drugs that can fit into the cyclodextrin cavity; can be a costly approach.

Visualizations

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vivo Evaluation cluster_2 Data Analysis Solubility This compound Solubility Screening Formulation Formulation Design (e.g., SEDDS) Solubility->Formulation Characterization In Vitro Characterization Formulation->Characterization Dosing Oral Dosing in Animal Model Characterization->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK Bioavailability Bioavailability Calculation PK->Bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Managing YM17E-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on extensive literature searches, the compound "YM17E" is not found in readily available scientific databases. It is highly probable that this is a typographical error or an internal compound identifier. A well-characterized compound with a similar designation is YM-254890 , a potent and selective inhibitor of Gαq/11 G proteins. This technical support center is based on the properties and applications of YM-254890 as a likely subject of interest. Researchers should verify the identity of "this compound" from their source.

This guide is intended for researchers, scientists, and drug development professionals utilizing YM-254890 in their cell culture experiments.

Troubleshooting Guides

Issue 1: Suboptimal or No Inhibitory Effect
Potential Cause Recommended Troubleshooting Steps
Compound Inactivity YM-254890 is stable in DMSO stock solutions at 4°C but can degrade in highly alkaline conditions (pH 11).[1] Ensure culture medium pH is stable. Prepare fresh dilutions from a frozen stock for each experiment to avoid repeated freeze-thaw cycles.
Inappropriate Concentration The half-maximal inhibitory concentration (IC50) of YM-254890 is cell-line and assay-dependent. A dose-response experiment is critical to determine the optimal concentration for your specific cells and endpoint.
Low Target Expression The Gαq/11-coupled receptor of interest may be expressed at low levels in your cell line. Verify receptor expression via qPCR, Western blot, or flow cytometry.
Cell Line Resistance Cells may possess compensatory signaling pathways that circumvent Gαq/11 inhibition. Consider using a positive control cell line known to be sensitive to YM-254890.
Assay Insensitivity The chosen downstream assay (e.g., calcium flux, IP1 accumulation) may lack the sensitivity to detect subtle changes. Validate and optimize your assay protocol.
Issue 2: Unexplained Cellular Toxicity or Off-Target Effects
Potential Cause Recommended Troubleshooting Steps
High Treatment Concentration Although YM-254890 generally shows low toxicity at effective concentrations (e.g., up to 1µM in HCAEC), higher doses can induce cytotoxicity.[2] Use the lowest effective concentration as determined by your dose-response curve.
Solvent Toxicity YM-254890 is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic (generally below 0.5%) and include a vehicle-only control.
Off-Target Inhibition At higher concentrations, YM-254890 has been reported to inhibit Gαs and Gαi signaling pathways.[3] If you observe unexpected cellular responses, consider performing experiments to rule out off-target effects.
Culture Contamination Microbial contamination can induce cell stress and death. Routinely inspect cultures for any signs of contamination and maintain strict aseptic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-254890? A1: YM-254890 is a selective inhibitor of Gαq, Gα11, and Gα14 proteins.[1] It functions as a guanine nucleotide dissociation inhibitor (GDI), preventing the release of GDP from the Gα subunit. This action locks the G protein in an inactive state, thus blocking downstream signal transduction.[1]

Q2: What are the best practices for preparing and storing YM-254890? A2: YM-254890 is readily soluble in DMSO and ethanol. It can be stored as a powder or in a 1 mM DMSO stock solution at 4°C for extended periods.[1] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

Q3: What concentration of YM-254890 should I use in my experiments? A3: The effective concentration of YM-254890 varies. Reported IC50 values are typically in the nanomolar to low micromolar range. It is imperative to perform a dose-response study for your specific cell line and assay to identify the optimal working concentration.

Q4: How can I determine if YM-254890 is causing toxicity in my cells? A4: A multi-assay approach is recommended to assess cytotoxicity:

  • Cell Viability: Use metabolic assays like MTT, MTS, or resazurin to measure overall cell health.

  • Apoptosis: Employ the Annexin V/Propidium Iodide (PI) assay to differentiate between live, apoptotic, and necrotic cells.[4] Caspase activity assays (e.g., Caspase-Glo 3/7) can confirm the induction of apoptosis.[3]

  • Necrosis: A Lactate Dehydrogenase (LDH) release assay can quantify membrane integrity loss, a marker of necrosis.[5]

Q5: Does YM-254890 have any known off-target effects? A5: While highly selective for Gαq/11, some studies indicate that YM-254890 can inhibit Gαs and Gαi signaling at higher concentrations.[3] Always include proper controls to validate the specificity of the observed effects.

Quantitative Data Summary

Table 1: IC50 Values for YM-254890 in Different Cell-Based Assays

Cell LineAssay TypeTarget ReceptorAgonist UsedReported IC50 (nM)Reference
Human Coronary Artery Endothelial Cells (HCAEC)Calcium InfluxP2Y2ATP/UTP50
Chinese Hamster Ovary (CHO) cellsIP1 ProductionM1 MuscarinicCarbachol95
Human PlateletsCalcium InfluxP2Y1ADP2000
C6-15 Glioma CellsCalcium MobilizationP2Y12MeSADP31[6]

Detailed Experimental Protocols

Protocol 1: Assessing Apoptosis using a Caspase-3/7 Activity Assay

This protocol is based on luminescent assays such as the Caspase-Glo® 3/7 kit.[7]

Materials:

  • Cells cultured in white-walled 96-well plates

  • YM-254890

  • Caspase-Glo® 3/7 Reagent

  • Plate-reading luminometer

Methodology:

  • Seed cells in a 96-well white-walled plate to achieve 60-80% confluency at the time of the assay.

  • After overnight incubation, treat cells with a range of YM-254890 concentrations and appropriate controls (vehicle and positive apoptosis inducer).

  • Incubate for the desired duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture medium volume to each well.

  • Mix on a plate shaker for 1 minute at 300-500 rpm.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure luminescence using a plate reader.

Protocol 2: Quantifying Necrosis via Lactate Dehydrogenase (LDH) Release

This is a generalized protocol for colorimetric LDH cytotoxicity assays.[8]

Materials:

  • Cells cultured in a clear, flat-bottom 96-well plate

  • YM-254890

  • LDH Assay Reagent Mix

  • Lysis Buffer (e.g., 10X Triton X-100)

  • Stop Solution

  • Absorbance microplate reader (490 nm)

Methodology:

  • Seed cells in a 96-well plate and allow for overnight attachment.

  • Treat cells with YM-254890 and controls, including:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with Lysis Buffer)

    • Medium background (no cells)

  • Incubate for the specified treatment time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer supernatant to a fresh 96-well plate.

  • Add the LDH Assay Reagent Mix to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add Stop Solution to each well.

  • Measure absorbance at 490 nm.

  • Calculate percent cytotoxicity relative to the maximum LDH release control.

Mandatory Visualizations

Gq_Signaling_Pathway GPCR GPCR Gq_inactive Gαq/11-GDP (Inactive) GPCR->Gq_inactive Agonist Binding Gq_active Gαq/11-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase Cβ Gq_active->PLC Activates YM254890 YM-254890 YM254890->Gq_inactive Inhibits Exchange PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: Gαq/11 signaling pathway and the inhibitory point of YM-254890.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Assessment Toxicity Assessment cluster_Analysis Data Analysis Cell_Seeding 1. Seed Cells Compound_Treatment 2. Treat with YM-254890 Cell_Seeding->Compound_Treatment Viability_Assay Viability Assay (e.g., Resazurin) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Compound_Treatment->Apoptosis_Assay Necrosis_Assay Necrosis Assay (e.g., LDH) Compound_Treatment->Necrosis_Assay Readout 3. Acquire Data (Plate Reader) Viability_Assay->Readout Apoptosis_Assay->Readout Necrosis_Assay->Readout Interpretation 4. Analyze and Interpret Results Readout->Interpretation

References

how to minimize variability in YM17E experiments

Author: BenchChem Technical Support Team. Date: November 2025

I. Troubleshooting Guide: Minimizing Variability

Table 1: Common Sources of Experimental Variability and Mitigation Strategies

Source of Variability Potential Cause Recommended Action
Cell Culture High passage number leading to genetic driftUse cells within a consistent, low passage number range.
Mycoplasma contaminationRegularly test for and eliminate mycoplasma. Quarantine new cell lines.
Inconsistent cell density at seedingOptimize and standardize seeding density for each cell line and assay.
Variations in media, serum, or supplementsUse a single lot of media and serum for the duration of a key experiment. Qualify new lots before use.
Reagent Handling Improper storage of YM17EAdhere strictly to manufacturer's or internal storage recommendations (temperature, light exposure).
Inaccurate dilutionsCalibrate pipettes regularly. Prepare fresh dilutions for each experiment from a validated stock solution.
Freeze-thaw cycles of stock solutionsAliquot stock solutions to minimize freeze-thaw cycles.
Assay Protocol Inconsistent incubation timesUse a calibrated timer and stagger plate processing to ensure uniform incubation for all wells.
Edge effects on microplatesAvoid using the outer wells of the plate, or fill them with a buffer/media to maintain humidity.
Instrument variabilityPerform regular calibration and maintenance of plate readers, liquid handlers, and other equipment.
Data Analysis Subjective data exclusionEstablish clear, objective criteria for outlier removal before data analysis.
Inappropriate statistical testsConsult with a biostatistician to ensure the chosen statistical methods are appropriate for the experimental design.

II. Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability within the same experimental plate. What are the likely causes?

A1: High intra-plate variability often points to issues with liquid handling, cell seeding uniformity, or edge effects.

  • Pipetting Technique: Ensure pipettes are calibrated and that proper technique is used to avoid bubbles and ensure accurate volume delivery. For multi-channel pipetting, ensure all channels are dispensing equally.

  • Cell Seeding: When seeding cells, ensure they are in a homogenous suspension. Gently swirl the cell suspension flask before and during plating to prevent settling.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data points.

Q2: Our results with this compound are not consistent from one experiment to the next. What should we investigate?

A2: Inter-experiment variability can be challenging to diagnose but often relates to biological or reagent inconsistencies.

  • Cellular State: The physiological state of your cells can vary between experiments. Factors such as passage number, confluency at the time of the experiment, and overall culture health can impact the response to a compound. Standardize these parameters as much as possible.

  • Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock. If using other critical reagents, such as growth factors or cytokines, consider their lot-to-lot variability and stability.

  • Environmental Factors: Inconsistencies in incubator CO2 levels, temperature, or humidity can affect cell health and experimental outcomes. Ensure equipment is functioning correctly and calibrated.

Q3: How can we design our experiments to proactively minimize variability?

A3: A well-thought-out experimental design is crucial.

  • Controls: Include appropriate positive and negative controls in every experiment to assess assay performance and normalize data.

  • Replicates: Use both technical replicates (multiple wells of the same condition on a single plate) and biological replicates (repeating the experiment on different days with fresh cell preparations) to assess different sources of variation.

  • Randomization: Where possible, randomize the position of different treatments on a microplate to avoid systematic bias from factors like temperature gradients within an incubator.

III. Experimental Protocols & Methodologies

The following represents a generalized protocol for a cell-based viability assay, a common experiment in which a compound like this compound might be tested.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells using standard trypsinization methods and neutralize the trypsin.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the perimeter wells.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X concentration series of this compound in culture medium.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate this compound dilution.

    • Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Place the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

IV. Visualizations

Experimental Workflow Diagram

G cluster_exp Experiment cluster_assay Assay & Data cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding reagent_prep Reagent Preparation (this compound Dilutions) treatment Compound Treatment reagent_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_step Assay Protocol (e.g., MTT) incubation->assay_step data_acq Data Acquisition (Plate Reader) assay_step->data_acq data_analysis Data Analysis data_acq->data_analysis result result data_analysis->result Results

Caption: A generalized workflow for a cell-based assay involving a test compound.

Logical Relationship: Troubleshooting Variability

G cluster_sources Potential Sources cluster_solutions Solutions variability High Experimental Variability cell_issues Cell Culture Inconsistencies variability->cell_issues reagent_issues Reagent Handling variability->reagent_issues protocol_issues Protocol Execution variability->protocol_issues standardize_cells Standardize Passage # & Seeding Density cell_issues->standardize_cells qc_reagents Aliquot Stocks, Calibrate Pipettes reagent_issues->qc_reagents optimize_protocol Use Controls, Consistent Timing protocol_issues->optimize_protocol

Caption: A logical diagram for troubleshooting sources of experimental variability.

Validation & Comparative

A Comparative Guide to YM17E and Other Preclinical ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA:cholesterol acyltransferase (ACAT) has long been a target of interest in the development of therapies for atherosclerosis due to its central role in cellular cholesterol esterification and foam cell formation. A variety of small molecule inhibitors have been developed and evaluated in preclinical models. This guide provides a comparative overview of YM17E against other notable ACAT inhibitors—avasimibe, pactimibe, and F-1394—with a focus on their preclinical performance, supported by experimental data and detailed methodologies.

In Vitro Potency: A Head-to-Head Comparison

The in vitro potency of ACAT inhibitors is a key indicator of their direct enzymatic inhibition. The half-maximal inhibitory concentration (IC50) values for this compound, avasimibe, pactimibe, and F-1394 against ACAT enzymes from various sources are summarized below.

InhibitorEnzyme SourceIC50
This compound Rabbit Liver Microsomes44 nM
Rabbit Intestinal Microsomes34 nM
Avasimibe ACAT124 µM
ACAT29.2 µM
Pactimibe ACAT14.9 µM
ACAT23.0 µM
Liver Microsomes2.0 µM
Macrophages2.7 µM
F-1394 HepG2 Cells42 nM
Caco-2 Cells71 nM

In Vivo Efficacy in Preclinical Atherosclerosis Models

The ultimate preclinical validation for an anti-atherosclerotic agent lies in its ability to reduce lesion development in relevant animal models. This section compares the in vivo efficacy of the selected ACAT inhibitors, primarily focusing on studies utilizing apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research.

InhibitorAnimal ModelTreatment DetailsKey Findings
Avasimibe ApoE*3-Leiden mice0.01% (wt/wt) in a high-cholesterol diet for 22 weeks92% reduction in aortic root lesion area compared to high-cholesterol control.[1][2]
Pactimibe (CS-505) ApoE-/- mice (advanced lesions)0.1% in diet for 12 weeks77% reduction in atherosclerotic lesions.[3]
F-1394 ApoE-/- mice300 mg/kg or 900 mg/kg in a Western-type diet for 17 weeks39% to 45% reduction in intimal lesion area at the aortic sinus.[4]
ApoE/LDLr-DKO mice100 mg/kg/day for 10 weeks38% reduction in oil red O-stained aortic lesions.[1]
This compound Data in ApoE-/- mice not available for direct comparison of lesion area reduction.Cholesterol-fed rats (oral)Dose-dependent decrease in total cholesterol and cholesteryl ester.

Signaling Pathways and Mechanism of Action

ACAT inhibitors exert their anti-atherosclerotic effects primarily by preventing the esterification of free cholesterol into cholesteryl esters within macrophages, thereby inhibiting foam cell formation. This action has further downstream consequences on cellular cholesterol homeostasis.

ACAT_Inhibition_Pathway

Inhibition of ACAT leads to an accumulation of intracellular free cholesterol. This pool of free cholesterol can then be directed towards efflux pathways mediated by transporters like ABCA1 and ABCG1.[5] Furthermore, the increase in free cholesterol can activate nuclear receptors such as the Liver X Receptor (LXR).[6][7][8] LXR activation, in turn, upregulates the expression of genes involved in cholesterol efflux, including ABCA1 and ABCG1, creating a positive feedback loop that promotes the removal of cholesterol from the cell.[7][8]

Experimental Workflows

A typical preclinical evaluation of an ACAT inhibitor involves a series of in vitro and in vivo experiments to determine its potency, efficacy, and mechanism of action.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation assay ACAT Inhibition Assay (IC50 Determination) foam Macrophage Foam Cell Formation Assay assay->foam efflux Cholesterol Efflux Assay foam->efflux animal Atherosclerosis Animal Model (e.g., ApoE-/- mice) efflux->animal treatment Drug Administration animal->treatment lesion Atherosclerotic Lesion Quantification treatment->lesion lipid Plasma Lipid Analysis treatment->lipid toxicity Toxicity Assessment treatment->toxicity

Detailed Experimental Protocols

In Vitro ACAT Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against ACAT enzymes.

Methodology:

  • Enzyme Source: Microsomes are prepared from rabbit liver and intestine, or from cells overexpressing human ACAT1 or ACAT2.

  • Substrate: [14C]-Oleoyl-CoA is used as the radiolabeled substrate.

  • Procedure:

    • The enzyme preparation is pre-incubated with various concentrations of the test inhibitor.

    • The reaction is initiated by the addition of [14C]-Oleoyl-CoA and unlabeled cholesterol.

    • The reaction is allowed to proceed for a specific time at 37°C and then stopped.

    • Lipids are extracted, and the amount of radiolabeled cholesteryl oleate formed is quantified by thin-layer chromatography and scintillation counting.

    • IC50 values are calculated from the dose-response curves.

Macrophage Foam Cell Formation Assay

Objective: To assess the ability of an ACAT inhibitor to prevent the transformation of macrophages into foam cells.

Methodology:

  • Cell Line: Mouse peritoneal macrophages or a macrophage cell line (e.g., J774) are used.

  • Procedure:

    • Macrophages are cultured in the presence of acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL) to induce foam cell formation.

    • Cells are simultaneously treated with various concentrations of the test inhibitor or vehicle control.

    • After incubation, cells are fixed and stained with Oil Red O to visualize neutral lipid droplets (cholesteryl esters).

    • The extent of foam cell formation is quantified by microscopy and image analysis, or by extracting and quantifying the cellular cholesteryl ester content.

Cholesterol Efflux Assay

Objective: To determine if ACAT inhibition promotes the removal of cholesterol from macrophages.

Methodology:

  • Cell Labeling: Macrophages are labeled with [3H]-cholesterol by incubating them with radiolabeled cholesterol and an ACAT inhibitor to allow for cholesterol loading.

  • Efflux Medium: The labeling medium is replaced with a serum-free medium containing a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I), along with the test inhibitor.

  • Quantification: After a specific incubation period, the amount of [3H]-cholesterol released into the medium and the amount remaining in the cells are measured by scintillation counting.

  • Calculation: Cholesterol efflux is expressed as the percentage of [3H]-cholesterol in the medium relative to the total [3H]-cholesterol (medium + cells).

Quantification of Atherosclerotic Lesions in ApoE-/- Mice

Objective: To evaluate the in vivo efficacy of an ACAT inhibitor in reducing the development of atherosclerosis.

Methodology:

  • Animal Model: Male or female ApoE-/- mice are fed a high-fat or Western-type diet to accelerate atherosclerosis development.

  • Drug Administration: The test inhibitor is administered to the mice, typically mixed in the diet or by oral gavage, for a specified period (e.g., 12-20 weeks).

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and the aorta is perfused and dissected.

  • En Face Analysis: The aorta is opened longitudinally, stained with Oil Red O, and the total aortic surface area and the lesion-covered area are quantified using image analysis software. The results are expressed as the percentage of the total aortic surface area covered by lesions.

  • Aortic Root Sectioning: The heart and aortic root are embedded, sectioned, and stained with Oil Red O. The lesion area in the aortic root sections is quantified by image analysis.

Conclusion

Preclinical studies have demonstrated that ACAT inhibitors, including this compound, avasimibe, pactimibe, and F-1394, can effectively inhibit ACAT activity in vitro and reduce the development of atherosclerosis in various animal models. While this compound and F-1394 show high in vitro potency at the nanomolar level, avasimibe and pactimibe are effective in the micromolar range. In vivo, avasimibe, pactimibe, and F-1394 have all shown significant reductions in atherosclerotic lesion formation. The primary mechanism of action involves the inhibition of cholesterol esterification in macrophages, leading to reduced foam cell formation and enhanced cholesterol efflux, a process potentially mediated by the LXR signaling pathway. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel ACAT inhibitors in the preclinical setting. Further studies are warranted to fully elucidate the comparative efficacy and safety profiles of these compounds.

References

Comparative Efficacy of YM17E and Avasimibe in Atherosclerosis: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative efficacy analysis of YM17E and avasimibe is challenging due to the limited publicly available data for this compound. While both are identified as Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, the body of research for avasimibe is substantially more extensive, encompassing preclinical studies and human clinical trials for atherosclerosis. In contrast, research on this compound is primarily centered on early-phase pharmacokinetic and pharmacodynamic studies in healthy volunteers and animal models, with a focus on its cholesterol-lowering effects. This guide synthesizes the available experimental data for both compounds to provide an objective overview of their reported efficacy.

Avasimibe: From Preclinical Promise to Clinical Discontinuation for Atherosclerosis

Avasimibe inhibits both ACAT-1 and ACAT-2, enzymes responsible for the esterification of intracellular cholesterol. The therapeutic hypothesis was that by preventing the formation of cholesteryl esters, avasimibe would reduce foam cell formation in macrophages, a critical early step in the development of atherosclerotic plaques.

Preclinical Efficacy in Animal Models

In preclinical studies, avasimibe demonstrated significant anti-atherosclerotic effects. A notable study in ApoE*3-Leiden mice, a well-established model for hyperlipidemia and atherosclerosis, showed promising results.

Table 1: Efficacy of Avasimibe in ApoE*3-Leiden Mice on a High-Cholesterol Diet

ParameterHigh-Cholesterol (HC) ControlAvasimibe (0.01% w/w in diet)% Change vs. Control
Plasma Cholesterol (mmol/L)18.7 ± 2.68.1 ± 1.2↓ 56.7%
Atherosclerotic Lesion Area (μm² x 1000)95.5 ± 35.27.6 ± 7.0↓ 92.0%

Data from a 22-week intervention study.[1]

These findings suggested that avasimibe not only lowered plasma cholesterol but also had a direct, potent effect on reducing the development of atherosclerotic lesions.[1]

Clinical Efficacy in Human Trials

Despite the promising preclinical data, avasimibe failed to demonstrate a benefit in human clinical trials for atherosclerosis. The "Avasimibe and Progression of Lesions on UltraSound" (A-PLUS) trial was a key multicenter, randomized, double-blind, placebo-controlled study designed to assess its effects on coronary atherosclerosis progression.

Table 2: Key Efficacy Outcomes of the A-PLUS Trial (up to 24 months)

ParameterPlaceboAvasimibe (50 mg/day)Avasimibe (250 mg/day)Avasimibe (750 mg/day)
Change in Percent Atheroma Volume+0.4%+0.7%+0.8%+1.0%
Change in LDL Cholesterol+1.7%+7.8%+9.1%+10.9%*
Change in Triglycerides---↓ (Significant)

*P<0.05 vs. placebo.[2][3][4]

The A-PLUS trial revealed that avasimibe did not favorably alter the progression of coronary atherosclerosis as measured by intravascular ultrasound (IVUS).[2][3][4] In fact, there was a trend towards a modest increase in plaque burden in the avasimibe groups compared to placebo.[2][4] A significant and unexpected finding was a dose-dependent increase in LDL cholesterol.[2][3][4] These results led to the discontinuation of avasimibe's development for the treatment of atherosclerosis.

This compound: An ACAT Inhibitor with Limited Efficacy Data

This compound is also an inhibitor of ACAT. However, the available research is confined to early-stage studies, and there is a lack of data from large-scale clinical trials assessing its efficacy in treating atherosclerosis.

Preclinical and Early Clinical Data

A study in healthy male volunteers evaluated the pharmacokinetic profile and effect on serum cholesterol of this compound.

Table 3: Effect of Repeated Oral Dosing of this compound on Serum Cholesterol in Healthy Volunteers

DosageDurationEffect on Serum CholesterolAdverse Effects
300 mg twice daily7 days~25% decreaseSimultaneous occurrence of diarrhea

Preclinical studies in beagle dogs also demonstrated a cholesterol-lowering effect but noted the induction of secretory diarrhea at doses close to the lipid-lowering ones.[5] The diarrheal effect could be mitigated by dividing the daily dosage.[5] Research also indicates that this compound's hypocholesterolemic activity in animal models stems from both decreased cholesterol absorption from the gut and stimulated excretion of cholesterol from the liver into bile.[5]

There are no published studies on the effect of this compound on atherosclerotic lesion size or composition in either animal models or humans.

Experimental Protocols

Avasimibe: A-PLUS Clinical Trial Methodology
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.[2][3]

  • Participants: Patients with coronary artery disease.

  • Intervention: Avasimibe at doses of 50, 250, and 750 mg once daily, or placebo, for up to 24 months.[2][3] Most patients (87-89%) also received concurrent statin therapy.[3]

  • Primary Efficacy Endpoint: Change in the percent atheroma volume in a predefined coronary artery segment, as measured by intravascular ultrasound (IVUS) from baseline to the end of treatment.[2]

  • Secondary Endpoints: Changes in total plaque volume and plasma biomarkers, including LDL cholesterol, HDL cholesterol, and triglycerides.[2]

This compound: Repeated Oral Dose Study in Healthy Volunteers
  • Study Design: A placebo-controlled study in healthy male volunteers.

  • Participants: Healthy male subjects.

  • Intervention: this compound at 150 mg or 300 mg (n=6 each) or placebo (n=3) administered twice daily for 7 days.

  • Endpoints: Evaluation of pharmacokinetic properties and effects on serum cholesterol levels.

Signaling Pathways and Mechanisms of Action

ACAT Inhibition in Atherosclerosis

The primary mechanism of action for both this compound and avasimibe is the inhibition of ACAT. This enzyme plays a crucial role in the formation of foam cells, which are macrophages laden with cholesteryl esters. By inhibiting ACAT, these drugs aim to prevent the accumulation of cholesterol within macrophages in the arterial wall, thereby slowing the progression of atherosclerosis.

ACAT_Inhibition cluster_macrophage Macrophage cluster_intervention Pharmacological Intervention LDL LDL Cholesterol FreeCholesterol Intracellular Free Cholesterol LDL->FreeCholesterol Uptake ACAT ACAT Enzyme FreeCholesterol->ACAT CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters Esterification FoamCell Foam Cell Formation CholesterylEsters->FoamCell Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis Contributes to ACAT_Inhibitor ACAT Inhibitor (Avasimibe, this compound) ACAT_Inhibitor->ACAT Inhibits

Caption: Mechanism of ACAT inhibition in preventing foam cell formation.

Avasimibe and Wnt/β-Catenin Signaling

Recent research has uncovered that avasimibe may also exert effects through other pathways. For instance, it has been shown to suppress the Wnt/β-catenin signaling pathway, which is involved in cell proliferation. While this has been primarily studied in the context of airway epithelial cells and cancer, it highlights that the biological effects of avasimibe may extend beyond ACAT inhibition.

Wnt_Pathway_Avasimibe Avasimibe Avasimibe Wnt Wnt Signaling Pathway Avasimibe->Wnt Suppresses BetaCatenin β-Catenin Wnt->BetaCatenin Activates CellProliferation Cell Proliferation BetaCatenin->CellProliferation Promotes

Caption: Avasimibe's inhibitory effect on the Wnt/β-catenin pathway.

Conclusion

  • Avasimibe showed considerable promise in preclinical models, significantly reducing both plasma cholesterol and atherosclerotic lesion formation. However, it failed to translate these benefits to human subjects in a large clinical trial, where it did not impede atherosclerosis progression and led to an increase in LDL cholesterol. Consequently, its development for this indication was halted.

  • This compound has demonstrated a cholesterol-lowering effect in healthy volunteers, although at effective doses, it was associated with diarrhea. There is a notable absence of data regarding its efficacy in reducing atherosclerotic plaques in either animal models or human trials.

For researchers, scientists, and drug development professionals, the case of avasimibe serves as a critical example of the challenges in translating preclinical findings to clinical efficacy, particularly in the complex pathology of atherosclerosis. The limited data on this compound underscores the need for further research to determine if it offers any potential advantages or different outcomes compared to other compounds in its class. Without further studies on this compound, a comprehensive comparison remains speculative.

References

Navigating the Landscape of Lipid-Lowering Therapeutics: A Comparative Analysis of Specificity

Author: BenchChem Technical Support Team. Date: November 2025

The quest for highly specific lipid-lowering drugs is a critical endeavor in the management of cardiovascular disease. While numerous effective therapies exist, their specificity profiles, and consequently their potential for off-target effects, vary significantly. This guide provides a comparative analysis of the specificity of major classes of lipid-lowering drugs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.

As the global burden of atherosclerotic cardiovascular disease continues to escalate, the development of potent and safe lipid-lowering therapies remains a paramount objective in pharmaceutical research. A key determinant of a drug's safety and efficacy is its specificity—the ability to interact with its intended molecular target while minimizing engagement with other molecules in the body, thereby reducing the likelihood of adverse off-target effects.

This comparison guide delves into the specificity of five major classes of lipid-lowering drugs: Statins, PCSK9 Inhibitors, Ezetimibe, Bempedoic Acid, and Fibrates. While the initially requested comparison with a drug named "YM17E" could not be completed due to a lack of publicly available information on a lipid-lowering agent with this designation, this guide provides a robust comparative framework for well-established and emerging therapies.

Data Presentation: A Comparative Overview of Drug Specificity

The following table summarizes the primary targets, known off-target interactions, and available quantitative data on the binding affinities of these lipid-lowering drug classes. This data is crucial for understanding their therapeutic windows and potential for side effects.

Drug ClassPrimary TargetPrimary Target Binding Affinity (Ki, IC50)Known Off-Target InteractionsOff-Target Binding Affinity (Ki, IC50)Key Side Effects Linked to Off-Target Effects
Statins HMG-CoA Reductase0.1 - 2.3 nM (Ki)LFA-12 - 40 µM (IC50)Myopathy, potential for new-onset diabetes
PCSK9 Inhibitors PCSK90.04 - 1.2 nM (KD)Minimal to none reportedNot applicableGenerally well-tolerated; injection site reactions
Ezetimibe NPC1L1High affinity (specific values vary with assay)Glucuronosyltransferases (UGTs)Substrate for UGT1A1, UGT1A3, UGT2B15Generally well-tolerated; rare myopathy when combined with statins
Bempedoic Acid ATP Citrate Lyase (ACL)~26 µM (IC50 for ETC-1002-CoA)None identifiedNot applicableHyperuricemia, tendon rupture (rare)
Fibrates Peroxisome Proliferator-Activated Receptor Alpha (PPARα)0.3 - 5 µM (EC50)PPARγ, PPARδLower affinity than for PPARαMyopathy (especially with statins), cholelithiasis

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the methodologies used to assess drug specificity, the following diagrams are provided in the DOT language for Graphviz.

Caption: Signaling pathways of major lipid-lowering drug classes.

Experimental_Workflows cluster_binding_assay Target Binding Affinity Assay cluster_selectivity_panel Selectivity Profiling cluster_cellular_assay Cell-Based Functional Assay Drug Compound Drug Compound Incubation Incubation Drug Compound->Incubation Purified Target Protein Purified Target Protein Purified Target Protein->Incubation Separation of Bound/Unbound Separation of Bound/Unbound Incubation->Separation of Bound/Unbound Quantification Quantification Separation of Bound/Unbound->Quantification Affinity Calculation (Ki, IC50) Affinity Calculation (Ki, IC50) Quantification->Affinity Calculation (Ki, IC50) Test Compound Test Compound Binding Assays Binding Assays Test Compound->Binding Assays Panel of Off-Target Proteins Panel of Off-Target Proteins Panel of Off-Target Proteins->Binding Assays Activity Assays Activity Assays Binding Assays->Activity Assays Identification of Off-Target Hits Identification of Off-Target Hits Activity Assays->Identification of Off-Target Hits Cells Expressing Target Cells Expressing Target Treatment with Drug Treatment with Drug Cells Expressing Target->Treatment with Drug Measurement of Downstream Effect Measurement of Downstream Effect Treatment with Drug->Measurement of Downstream Effect Dose-Response Analysis Dose-Response Analysis Measurement of Downstream Effect->Dose-Response Analysis

Caption: Experimental workflows for determining drug specificity.

Experimental Protocols

A critical aspect of evaluating drug specificity lies in the experimental methodologies employed. Below are detailed protocols for key experiments cited in the assessment of lipid-lowering drug specificity.

In Vitro Enzyme Inhibition Assay (for Statins and Bempedoic Acid)

Objective: To determine the inhibitory potency (IC50) of a compound against its target enzyme (HMG-CoA Reductase or ATP Citrate Lyase).

Materials:

  • Purified recombinant human HMG-CoA Reductase or ATP Citrate Lyase.

  • Substrate (HMG-CoA for HMG-CoA Reductase; Citrate and Coenzyme A for ACL).

  • Cofactors (e.g., NADPH for HMG-CoA Reductase; ATP and MgCl2 for ACL).

  • Test compounds (statins or ETC-1002-CoA).

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a microplate, add the assay buffer, substrate, and cofactors.

  • Add the test compound at various concentrations to the wells.

  • Initiate the enzymatic reaction by adding the purified enzyme to each well.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction.

  • Measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity (for PCSK9 Inhibitors)

Objective: To measure the binding affinity (KD) of a monoclonal antibody to its target protein (PCSK9).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Purified recombinant human PCSK9.

  • PCSK9 inhibitor (monoclonal antibody).

  • Running buffer.

  • Regeneration solution.

Procedure:

  • Immobilize the ligand (e.g., anti-human Fc antibody to capture the PCSK9 inhibitor) onto the sensor chip surface.

  • Inject the PCSK9 inhibitor over the chip surface to be captured by the immobilized ligand.

  • Inject a series of concentrations of the analyte (PCSK9) over the chip surface and monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Fit the sensorgram data (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cholesterol Uptake Assay (for Ezetimibe)

Objective: To assess the inhibitory effect of ezetimibe on cholesterol absorption in a cell-based model.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line that differentiates into enterocyte-like cells).

  • Cell culture medium and supplements.

  • [14C]-labeled cholesterol.

  • Micellar solution (containing bile acids, phospholipids, and monoolein).

  • Ezetimibe.

  • Scintillation counter.

Procedure:

  • Culture Caco-2 cells on permeable supports until they form a confluent and differentiated monolayer.

  • Prepare a micellar solution containing [14C]-cholesterol.

  • Pre-incubate the Caco-2 cell monolayers with varying concentrations of ezetimibe or vehicle control.

  • Add the [14C]-cholesterol-containing micellar solution to the apical side of the cell monolayers.

  • Incubate for a specified time to allow for cholesterol uptake.

  • Wash the cells extensively to remove any non-internalized radiolabeled cholesterol.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the concentration-dependent inhibition of cholesterol uptake by ezetimibe and calculate the IC50 value.

Conclusion

The specificity of a lipid-lowering drug is a cornerstone of its clinical utility. While statins have a long history of efficacy, their off-target effects, though generally manageable, necessitate careful patient monitoring. In contrast, the high specificity of PCSK9 inhibitors represents a significant advancement, offering profound LDL-C lowering with a favorable side-effect profile. Ezetimibe and bempedoic acid provide targeted inhibition of cholesterol absorption and synthesis, respectively, with distinct specificity profiles that can be advantageous in certain patient populations. Fibrates, through their action on PPARα, offer a different therapeutic approach, primarily for managing hypertriglyceridemia, with a known set of off-target considerations.

This comparative guide underscores the importance of a deep understanding of the molecular pharmacology of lipid-lowering drugs. For researchers and drug development professionals, a continued focus on enhancing specificity will be instrumental in designing the next generation of safer and more effective therapies to combat cardiovascular disease.

cross-validation of YM17E's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound designated "YM17E." Consequently, it is not possible to provide a comparison guide on its mechanism of action, cross-validation studies, or any related experimental data as requested.

The search included queries for "this compound mechanism of action," "this compound signaling pathway," "cross-validation of this compound's effects," "this compound alternative compounds," and "this compound experimental validation studies." These searches returned information on other compounds with different designations (e.g., YM-617, YM905) or general discussions of cross-validation methodologies in unrelated fields, but no specific data pertaining to this compound.

This lack of information suggests that "this compound" may be:

  • A very recently developed compound that has not yet been described in published literature.

  • An internal code name for a compound that has not been disclosed publicly.

  • A potential misspelling of a different compound.

Without any foundational information on this compound, its biological target, or its physiological effects, the creation of a detailed comparison guide with experimental protocols, data tables, and signaling pathway diagrams is not feasible. Further clarification on the identity of this compound is required to proceed with this request.

A Comparative Analysis of YM17E and Statins for the Management of Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational agent YM17E and the established class of drugs, statins, for the treatment of hypercholesterolemia. The comparison is based on available preclinical and clinical data, focusing on their respective mechanisms of action, efficacy, and experimental validation.

Executive Summary

Statins are the cornerstone of hypercholesterolemia management, with a well-documented mechanism of action centered on the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5][6] This leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C) and a decreased risk of cardiovascular events.[7][1][3][4][5] this compound, an investigational compound, operates through a distinct mechanism by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT).[8] Preclinical data suggest that this compound lowers serum cholesterol by impeding cholesterol absorption from the intestine and promoting its excretion.[8] However, the clinical development of this compound appears limited, with available data primarily from preclinical and early-phase human studies. This guide will delineate the current understanding of both therapeutic approaches, supported by experimental evidence.

Mechanism of Action

The fundamental difference between this compound and statins lies in their molecular targets within the cholesterol metabolic pathway.

Statins: Inhibition of Cholesterol Synthesis

Statins competitively inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[2][4] This inhibition reduces the endogenous production of cholesterol in the liver.[7][1][3] The decrease in intracellular cholesterol levels triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the bloodstream.[7][2][4]

cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Cellular Response Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Decreased Intracellular Cholesterol Decreased Intracellular Cholesterol Cholesterol Cholesterol ...->Cholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Upregulation of LDL Receptors Upregulation of LDL Receptors Decreased Intracellular Cholesterol->Upregulation of LDL Receptors Increased LDL-C Clearance Increased LDL-C Clearance Upregulation of LDL Receptors->Increased LDL-C Clearance Decreased Blood LDL-C Decreased Blood LDL-C Increased LDL-C Clearance->Decreased Blood LDL-C

Fig 1. Mechanism of action of statins.

This compound: Inhibition of Cholesterol Esterification and Absorption

This compound is a potent, non-competitive inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[8] ACAT is an enzyme responsible for the esterification of cholesterol, a crucial step for its absorption in the intestines and its packaging into lipoproteins in the liver. By inhibiting ACAT, this compound is thought to exert its hypocholesterolemic effects through a dual mechanism: reducing the absorption of dietary cholesterol from the gut and stimulating the excretion of cholesterol from the liver into bile.[8]

cluster_0 Intestinal Cholesterol Absorption cluster_1 Hepatic Cholesterol Metabolism Dietary Cholesterol Dietary Cholesterol Cholesterol Ester Cholesterol Ester Dietary Cholesterol->Cholesterol Ester ACAT Absorption Absorption Cholesterol Ester->Absorption Decreased Blood LDL-C Decreased Blood LDL-C Decreased Cholesterol Absorption Decreased Cholesterol Absorption This compound This compound ACAT ACAT This compound->ACAT Increased Cholesterol Excretion Increased Cholesterol Excretion This compound->Increased Cholesterol Excretion Stimulation Hepatic Cholesterol Hepatic Cholesterol Bile Acid/Neutral Sterol Secretion Bile Acid/Neutral Sterol Secretion Hepatic Cholesterol->Bile Acid/Neutral Sterol Secretion Decreased Cholesterol Absorption->Decreased Blood LDL-C Increased Cholesterol Excretion->Decreased Blood LDL-C

Fig 2. Proposed mechanism of action of this compound.

Comparative Efficacy Data

The available efficacy data for statins are extensive and derived from numerous large-scale clinical trials. In contrast, the data for this compound are limited to preclinical animal models and a small-scale human volunteer study.

Table 1: this compound Efficacy Data (Preclinical and Phase I)

Study TypeSpecies/SubjectsDosageKey FindingsReference
PreclinicalCholesterol-fed ratsNot specifiedMarked decrease in serum cholesterol, especially non-HDL fractions.[8]
PreclinicalRats on normal chowNot specifiedSignificant decrease in serum cholesterol.[8]
Phase IHealthy male volunteers300 mg twice daily~25% decrease in serum cholesterol level on day 7.[9]

Table 2: Statin Efficacy Data (Clinical Trials)

Statin IntensityDaily DoseAverage LDL-C ReductionReference
High-IntensityAtorvastatin (40-80 mg), Rosuvastatin (20-40 mg)≥50%[10]
Moderate-IntensityAtorvastatin (10-20 mg), Rosuvastatin (5-10 mg), Simvastatin (20-40 mg)30% to <50%[10]
Low-IntensitySimvastatin (10 mg), Pravastatin (10-20 mg), Lovastatin (20 mg)<30%[10]

Experimental Protocols

This compound: In Vivo Hypocholesterolemic Activity Assessment in Rats

  • Objective: To determine the effect of this compound on serum cholesterol levels.

  • Animal Model: Male Sprague-Dawley rats.

  • Experimental Groups:

    • Control group receiving vehicle.

    • This compound treated group.

  • Diet:

    • Normal chow.

    • High-cholesterol diet (supplemented with cholesterol and cholic acid).

  • Drug Administration: Oral administration of this compound or vehicle daily for a specified period.

  • Sample Collection: Blood samples collected at baseline and at the end of the treatment period.

  • Analysis: Serum total cholesterol and lipoprotein cholesterol fractions (HDL, non-HDL) are measured using enzymatic assays.

  • Endpoint: Percentage change in serum cholesterol levels from baseline compared between the control and this compound groups.

Adapted from the description of preclinical studies in Kashiwa et al., 1997.[8]

Animal Model Selection (Rats) Animal Model Selection (Rats) Diet Acclimatization Diet Acclimatization Animal Model Selection (Rats)->Diet Acclimatization Baseline Blood Sampling Baseline Blood Sampling Diet Acclimatization->Baseline Blood Sampling Randomization Randomization Baseline Blood Sampling->Randomization Treatment (Vehicle vs. This compound) Treatment (Vehicle vs. This compound) Randomization->Treatment (Vehicle vs. This compound) Final Blood Sampling Final Blood Sampling Treatment (Vehicle vs. This compound)->Final Blood Sampling Serum Lipid Analysis Serum Lipid Analysis Final Blood Sampling->Serum Lipid Analysis Data Comparison Data Comparison Serum Lipid Analysis->Data Comparison

Fig 3. Workflow for preclinical evaluation of this compound.

Statins: Randomized Controlled Trial for Hypercholesterolemia

  • Objective: To evaluate the efficacy and safety of a statin in lowering LDL-C in patients with hypercholesterolemia.

  • Study Design: Double-blind, randomized, placebo-controlled, parallel-group study.

  • Participant Population: Adult patients with primary hypercholesterolemia meeting specific LDL-C criteria at baseline.

  • Intervention:

    • Statin at a specified daily dose.

    • Placebo.

  • Study Duration: Typically 12 to 52 weeks for lipid-lowering efficacy, with longer-term cardiovascular outcome trials lasting several years.

  • Primary Efficacy Endpoint: Percent change in LDL-C from baseline to a pre-specified time point (e.g., 12 weeks).

  • Secondary Endpoints: Changes in other lipid parameters (total cholesterol, HDL-C, triglycerides), and assessment of safety and tolerability through adverse event monitoring and laboratory tests.

  • Statistical Analysis: Comparison of the mean percent change in LDL-C between the statin and placebo groups using appropriate statistical methods (e.g., ANCOVA).

Safety and Tolerability

This compound: The primary adverse effect noted in both preclinical and early human studies was diarrhea. In beagle dogs, secretory diarrhea occurred at doses close to those required for lipid-lowering.[8] In the human volunteer study, diarrhea was observed in all subjects receiving 300 mg of this compound twice daily.[9]

Statins: Statins are generally well-tolerated. The most common side effects are muscle-related symptoms (myalgia), which can rarely progress to more severe conditions like rhabdomyolysis.[5] Other potential side effects include gastrointestinal symptoms and a small increased risk of developing type 2 diabetes.[2][4]

Conclusion

This compound and statins represent two distinct pharmacological approaches to managing hypercholesterolemia. Statins are a well-established and highly effective class of drugs with a vast body of clinical evidence supporting their use in reducing LDL-C and cardiovascular risk. Their mechanism of inhibiting cholesterol synthesis is well-understood.

This compound, through its inhibition of ACAT, presents an alternative mechanism focused on reducing cholesterol absorption and increasing its excretion. While preclinical and early human data showed promise in cholesterol reduction, the development of this compound for hypercholesterolemia appears to have been hampered, possibly by gastrointestinal side effects. Further clinical development and larger-scale trials would be necessary to establish the efficacy and safety of this compound and to determine its potential role, if any, in the therapeutic armamentarium against hypercholesterolemia. For the foreseeable future, statins remain the first-line therapy for the majority of patients with high cholesterol.

References

Head-to-Head Comparison: YM17E and Pactimibe in ACAT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, YM17E and pactimibe. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Introduction

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is central to dietary cholesterol absorption and the storage of cholesterol in cells, including macrophages within atherosclerotic plaques. Inhibition of ACAT has been a therapeutic target for the management of hypercholesterolemia and atherosclerosis. This guide compares two such inhibitors, this compound and pactimibe, based on available preclinical data.

Mechanism of Action

Both this compound and pactimibe are inhibitors of ACAT, also known as sterol O-acyltransferase (SOAT). There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. ACAT1 is ubiquitously expressed, including in macrophages, and is involved in cellular cholesterol storage. ACAT2 is primarily found in the intestine and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

This compound has been identified as a potent, non-competitive inhibitor of ACAT.[1] Its inhibitory action in both the liver and intestine suggests it may affect both cholesterol absorption and hepatic cholesterol metabolism.[1]

Pactimibe is characterized as a dual inhibitor of both ACAT1 and ACAT2.[2] By inhibiting both isoforms, pactimibe was developed with the aim of reducing cholesterol absorption and preventing the accumulation of cholesteryl esters in macrophages, thereby potentially slowing the progression of atherosclerosis.[3] However, clinical trials for pactimibe were discontinued due to a lack of efficacy in reducing atherosclerosis progression.[3][4]

Quantitative Performance Data

The following table summarizes the available in vitro potency data for this compound and pactimibe. It is important to note that the experimental conditions under which these data were generated differ, which may impact direct comparability.

CompoundTargetAssay SystemIC50 ValueReference
This compound ACATRabbit liver microsomes44 nM[5]
ACATRabbit liver microsomes45 nM[5]
ACATRabbit intestinal microsomes34 nM[5]
Pactimibe ACAT1-4.9 µM[2]
ACAT2-3.0 µM[2]
ACATLiver2.0 µM[2]
ACATMacrophages2.7 µM[2]
ACATTHP-1 cells4.7 µM[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.

ACAT_Inhibition_Pathway cluster_Cell Cell cluster_Inhibitors Inhibitors Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipid Droplet Lipid Droplet Cholesteryl Esters->Lipid Droplet Storage This compound This compound This compound->ACAT Inhibition Pactimibe Pactimibe Pactimibe->ACAT Inhibition

Figure 1: Simplified signaling pathway of ACAT inhibition.

ACAT_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Detection Detection & Analysis A Isolate Microsomes (from liver or intestine) C Incubate with This compound or Pactimibe A->C B Prepare Cell Culture (e.g., Macrophages, THP-1) B->C D Add Substrate ([14C]oleoyl-CoA or NBD-cholesterol) C->D E Incubate (37°C) D->E F Stop Reaction & Extract Lipids E->F G Separate Cholesteryl Esters (TLC or Fluorescence Measurement) F->G H Quantify Inhibition & Calculate IC50 G->H

Figure 2: Generalized experimental workflow for an ACAT inhibition assay.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the evaluation of ACAT inhibitors.

Microsomal ACAT Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of ACAT in microsomal preparations by quantifying the formation of radiolabeled cholesteryl esters.

  • Microsome Preparation: Liver or intestinal tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT.

  • Reaction Mixture: A reaction buffer containing bovine serum albumin (BSA) and a source of cholesterol (e.g., in cyclodextrin) is prepared.

  • Inhibitor Incubation: The microsomal preparation is pre-incubated with varying concentrations of the test inhibitor (this compound or pactimibe) at 37°C.

  • Enzymatic Reaction: The reaction is initiated by the addition of a radiolabeled substrate, typically [14C]oleoyl-CoA. The mixture is incubated for a defined period (e.g., 10 minutes) at 37°C.

  • Lipid Extraction: The reaction is terminated by the addition of a solvent mixture (e.g., chloroform:methanol). The lipids are extracted into the organic phase.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The band corresponding to cholesteryl esters is scraped, and the radioactivity is measured using a scintillation counter.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based ACAT Inhibition Assay (Fluorescent)

This assay assesses ACAT activity in intact cells using a fluorescent cholesterol analog.

  • Cell Culture: Cells expressing ACAT (e.g., macrophages, or cell lines engineered to express ACAT1 or ACAT2) are cultured in appropriate media.

  • Inhibitor Treatment: The cells are treated with various concentrations of the ACAT inhibitor for a specified duration.

  • Fluorescent Substrate Loading: A fluorescent cholesterol analog, such as NBD-cholesterol, is added to the cell culture medium.[6] When free, NBD-cholesterol exhibits weak fluorescence in the polar environment of the cell membrane.

  • Esterification and Visualization: If ACAT is active, it will esterify the NBD-cholesterol, and the resulting fluorescent cholesteryl esters accumulate in lipid droplets, where they become highly fluorescent.[6] The increase in fluorescence can be measured using a fluorescence microplate reader or visualized by fluorescence microscopy.

  • IC50 Calculation: The inhibition of the fluorescence signal at different inhibitor concentrations is used to calculate the IC50 value.

Summary and Conclusion

Both this compound and pactimibe are inhibitors of the enzyme ACAT, a key player in cholesterol metabolism. Based on the available in vitro data, this compound appears to be a more potent inhibitor of ACAT in microsomal assays compared to pactimibe's activity against the specific ACAT isoforms and in cellular assays. However, it is crucial to acknowledge that these comparisons are drawn from studies with different experimental designs.

Pactimibe, despite showing preclinical promise, did not demonstrate efficacy in clinical trials for atherosclerosis. The clinical development status of this compound is less clear from the available public information.

References

Validating ACAT Inhibition: A Comparative Guide to YM17E and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA: Cholesterol Acyltransferase (ACAT) has emerged as a significant therapeutic target for a variety of diseases, including atherosclerosis, Alzheimer's disease, and certain types of cancer. This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT is a promising strategy to modulate cellular cholesterol levels and impact disease progression. This guide provides a comparative analysis of the ACAT inhibitor YM17E with other notable alternatives, supported by experimental data and detailed protocols to aid in the validation of ACAT's role in various research contexts.

Comparative Analysis of ACAT Inhibitors

The following table summarizes the in vitro potency of this compound and other selected ACAT inhibitors. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

InhibitorTarget(s)IC50 / EC50Experimental SystemNoteworthy Characteristics
This compound ACAT44 nMRabbit liver microsomesNon-competitive inhibitor.[1]
Avasimibe (CI-1011) ACAT1, ACAT2ACAT1: 24 µM, ACAT2: 9.2 µMNot specifiedOrally bioavailable.[2][3]
K-604 ACAT1 >> ACAT2ACAT1: 0.45 µM, ACAT2: 102.85 µMHuman ACAT1 and ACAT2Highly selective for ACAT1 (229-fold).[2][4] Competitive with oleoyl-CoA.[2][4]
Nevanimibe (ATR-101) ACAT1 > ACAT2ACAT1: 9 nM (EC50), 0.23 µM (IC50)Human ACAT1 and ACAT2Potent and selective ACAT1 inhibitor.[3][5][6][7]
F-12511 (Eflucimibe) ACAT3-71 nMNot specifiedPotent antihypercholesterolemic agent.

Experimental Protocols

Accurate assessment of ACAT inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for in vitro ACAT inhibition assays commonly used in research.

Microsomal ACAT Activity Assay using [14C]oleoyl-CoA

This method measures the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.

Materials:

  • Liver microsomes (from rabbit, rat, or human)

  • [14C]oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate buffer (pH 7.4)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction termination solution: Chloroform/Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Microsome Preparation: Thaw frozen liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Microsomal protein (e.g., 50 µg)

    • BSA (e.g., 1 mg)

    • Free cholesterol (e.g., 50 nmol) in a suitable vehicle

    • Test inhibitor at various concentrations or vehicle control.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the reaction by adding [14C]oleoyl-CoA to a final concentration of, for example, 10 µM.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 1.5 mL of ice-cold chloroform/methanol (2:1).

  • Lipid Extraction: Vortex the samples and centrifuge to separate the phases. Collect the lower organic phase.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.

Fluorescence-Based ACAT1 Assay

This assay monitors the release of Coenzyme A (CoA) during the esterification reaction.

Materials:

  • Recombinant human ACAT1

  • Oleoyl-CoA

  • Mixed micelles containing cholesterol and phosphatidylcholine

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.4)

  • Test inhibitors

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant ACAT1, oleoyl-CoA, and mixed micelles in the reaction buffer.

  • Reaction Setup: In a microplate, add the ACAT1 enzyme and the test inhibitor at various concentrations.

  • Reaction Initiation: Start the reaction by adding oleoyl-CoA and the cholesterol-containing mixed micelles.

  • Incubation: Incubate the plate at 37°C.

  • Detection: After a set incubation time, add CPM to the wells. CPM reacts with the free sulfhydryl group of the released CoA to produce a fluorescent adduct.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

  • Data Analysis: Determine the rate of reaction from the increase in fluorescence over time. Calculate the percentage of inhibition and IC50 values as described above.[7]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz to illustrate key concepts.

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_inhibition Inhibition LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding FreeCholesterol_Cytosol Free Cholesterol Pool (Cytosol) LDLR->FreeCholesterol_Cytosol Endocytosis & Lysosomal Hydrolysis ACAT ACAT (Acyl-CoA:Cholesterol Acyltransferase) CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Esterification FreeCholesterol_ER Free Cholesterol FreeCholesterol_ER->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT LipidDroplet Lipid Droplet (Storage) CholesterylEster->LipidDroplet Incorporation FreeCholesterol_Cytosol->FreeCholesterol_ER Transport This compound This compound & Alternatives This compound->ACAT Inhibits

Caption: ACAT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Microsomes (Source of ACAT) Reaction Set up Reaction Mixtures (Microsomes, Inhibitor, Substrates) Microsomes->Reaction Inhibitors Prepare Inhibitor Solutions (this compound & Alternatives) Inhibitors->Reaction Substrates Prepare Substrates ([14C]oleoyl-CoA, Cholesterol) Substrates->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Terminate Reaction Incubation->Termination Extraction Lipid Extraction Termination->Extraction Separation TLC Separation of Cholesteryl Esters Extraction->Separation Quantification Scintillation Counting Separation->Quantification DataAnalysis Calculate % Inhibition & IC50 Values Quantification->DataAnalysis

Caption: Experimental Workflow for Microsomal ACAT Assay.

Conclusion

The validation of ACAT's role in cellular processes and disease models is greatly facilitated by the use of specific and potent inhibitors. This compound represents one such tool, and its efficacy can be benchmarked against a growing number of alternative inhibitors, each with unique properties of potency and selectivity. The selection of an appropriate inhibitor should be guided by the specific research question, considering factors such as the target ACAT isoform and the experimental system. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at elucidating the multifaceted functions of ACAT.

References

Bridging the Gap: Translating In-Vitro Success of Novel Therapeutics to In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in drug development is ensuring that promising results from laboratory studies (in-vitro) translate into effective treatments in living organisms (in-vivo). This guide provides a framework for comparing the in-vitro and in-vivo efficacy of emerging therapeutics, using detailed experimental data and pathway visualizations to inform researchers, scientists, and drug development professionals.

Currently, there is no publicly available in-vitro or in-vivo efficacy data for a compound designated as YM17E. Extensive searches of scientific literature and clinical trial databases did not yield any information on a therapeutic agent with this identifier.

To illustrate the principles of comparing in-vitro and in-vivo data, this guide will utilize a hypothetical framework. Should information on this compound or an alternative compound of interest become available, the following structure can be employed to generate a comprehensive comparative analysis.

I. Hypothetical In-Vitro Efficacy of Compound "X"

In a laboratory setting, the efficacy of a new compound is often first assessed against cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50), which measures the drug's potency in inhibiting cell growth.

Table 1: In-Vitro Cytotoxicity of Compound "X" against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
HCT116Colon Cancer85
PC-3Prostate Cancer200
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with a serial dilution of Compound "X" (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

II. Predicted In-Vivo Efficacy of Compound "X"

Following promising in-vitro results, the compound's efficacy is tested in animal models, typically mice, bearing tumors derived from human cancer cell lines (xenografts).

Table 2: In-Vivo Anti-Tumor Efficacy of Compound "X" in a Xenograft Model

Animal ModelTreatment GroupTumor Growth Inhibition (%)
Nude mice with MCF-7 xenograftsVehicle Control0
Nude mice with MCF-7 xenograftsCompound "X" (10 mg/kg)65
Nude mice with MCF-7 xenograftsAlternative Compound "Y" (10 mg/kg)50
Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. Compound "X" is administered (e.g., orally or intravenously) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.

III. Visualizing the Mechanism of Action and Experimental Workflow

Understanding the signaling pathways a drug targets and the flow of experiments is crucial for interpreting efficacy data.

Signaling Pathway of a Hypothetical Kinase Inhibitor

Caption: Hypothetical signaling pathway showing Compound "X" inhibiting Kinase A.

Experimental Workflow: From In-Vitro to In-Vivo

G In_Vitro_Screening In-Vitro Screening (Cell Lines) Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Testing In-Vivo Testing (Xenograft Model) Lead_Optimization->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials

Caption: A simplified workflow from initial in-vitro screening to clinical trials.

IV. Bridging In-Vitro and In-Vivo Results

The transition from in-vitro to in-vivo is not always linear. A compound with a low IC50 in-vitro may not show significant tumor regression in-vivo. This discrepancy can arise from several factors:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the drug in a living system can limit its exposure to the tumor.

  • Tumor Microenvironment: The complex interactions between cancer cells and the surrounding tissues in-vivo can influence drug response.

  • Off-target Effects: The compound might have unforeseen effects on other biological processes in the organism.

A thorough analysis requires correlating the in-vitro potency with the in-vivo efficacy while considering the pharmacokinetic and pharmacodynamic properties of the compound. This comprehensive approach is essential for making informed decisions in the drug development pipeline.

Safety Operating Guide

Proper Disposal of YM17E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific chemical identified as "YM17E" was found in publicly available safety data sheets or chemical databases. The proper disposal procedure for any substance is entirely dependent on its chemical identity and associated hazards. The following information provides a general framework for the safe disposal of laboratory chemicals when the identity is known and offers guidance on how to proceed when dealing with an unidentified substance. It is imperative to correctly identify "this compound" before proceeding with disposal.

Section 1: Pre-Disposal and Handling

Before disposal, proper handling and storage are crucial to ensure the safety of laboratory personnel.

1.1 Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) for specific PPE requirements. In the absence of specific information for this compound, general laboratory PPE should be worn.

PPE CategoryRecommendation
Eye Protection Safety glasses or goggles[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)
Body Protection Laboratory coat[1]
Respiratory Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn[1]

1.2 Storage: Store the material in a tightly closed container in a dry, well-ventilated area, away from heat and incompatible materials.[1]

Section 2: General Chemical Waste Disposal Protocol

The following protocol outlines the general steps for disposing of chemical waste. This should be adapted based on the specific hazards of the identified substance.

Experimental Protocol for Waste Segregation and Disposal:

  • Identification: Positively identify the chemical waste. If the identity of "this compound" is unknown, do not proceed with disposal. Refer to Section 3.

  • Hazard Assessment: Review the SDS to determine the hazards associated with the chemical (e.g., flammable, corrosive, toxic, reactive).

  • Waste Segregation: Do not mix incompatible waste streams.[2] For example, acids and bases should be collected in separate containers. Flammable solvents should also be collected separately.

  • Container Selection: Use a chemically compatible, leak-proof container in good condition.[2] The container must have a secure lid.

  • Labeling: Label the waste container with the words "Hazardous Waste" and the full chemical name of the contents.[2]

  • Accumulation: Store the waste in a designated satellite accumulation area within the laboratory.[2]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

Section 3: Procedure for Unidentified Substances

If "this compound" is an internal designation and its chemical identity is unknown, the following workflow must be followed to ensure safety and compliance.

Workflow for Handling Unidentified Laboratory Chemicals:

cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Safe Disposal cluster_2 Contingency A Isolate Unidentified Substance (Label as 'Do Not Use') B Consult Internal Documentation (Lab notebooks, inventory records) A->B C Contact Supervisor or Lab Manager B->C D Perform Chemical Analysis (If deemed necessary and safe) C->D K Identity Not Found? C->K E Obtain Safety Data Sheet (SDS) D->E F Determine Hazards from SDS E->F Chemical Identified G Follow Proper Disposal Protocol (Based on identified hazards) F->G H Contact Environmental Health & Safety (EHS) G->H I Package and Label for Disposal H->I J Document Disposal Record I->J K->H Treat as Unknown Hazardous Waste

Caption: Workflow for the safe identification and disposal of an unknown laboratory chemical.

Detailed Steps for Unidentified Substances:

  • Isolate and Secure: Isolate the container with the unknown substance to prevent accidental use. Clearly label it as "Do Not Use - Identity Unknown."

  • Consult Internal Records: Thoroughly check laboratory notebooks, chemical inventory lists, and purchase orders for any reference to "this compound."

  • Inform Supervisor: Notify your laboratory supervisor or manager about the unidentified substance. They may have information about its origin and identity.

  • Chemical Analysis (if necessary): If the substance cannot be identified through records, your institution's EHS department may need to arrange for chemical analysis to determine its properties. Do not attempt to analyze the material unless you are trained and authorized to do so.

  • Obtain SDS: Once the chemical is identified, obtain the corresponding Safety Data Sheet (SDS).

  • Proceed with Disposal: With the chemical identity and hazards known from the SDS, follow the general chemical waste disposal protocol outlined in Section 2. Contact your EHS office for specific guidance and to arrange for pickup. If the substance cannot be identified, it must be treated as hazardous waste, and your EHS office will provide guidance on its disposal.

References

Essential Safety and Logistical Information for Handling YM17E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general laboratory safety principles for handling chemical compounds. "YM17E" is not a universally recognized chemical identifier, and no specific Safety Data Sheet (SDS) is available. This document should be used as a general framework and supplemented with substance-specific data once the precise nature of this compound is known.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of the chemical compound designated this compound. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with a moderately hazardous chemical.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety GogglesMust be worn at all times in the laboratory to protect from splashes.[1] A face shield should be worn in addition to goggles when there is a higher risk of splashes or flying materials.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling most chemicals.[2] Gloves should be inspected for tears or holes before each use and disposed of after handling the substance.
Body Laboratory CoatA flame-resistant lab coat should be worn to protect the skin and personal clothing from contamination.[1] The lab coat should be removed before leaving the laboratory space.[1]
Respiratory Fume Hood or RespiratorAll work with this compound that may produce vapors or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required.
Feet Closed-Toed ShoesShoes that fully cover the feet are required to protect against spills and falling objects.

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the substance.[4]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Consult the substance-specific SDS for a list of incompatible materials.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous unless otherwise specified.

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused this compound and solutions containing the compound should be collected in a sealed, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling a chemical compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weigh/Measure this compound Weigh/Measure this compound Prepare Work Area->Weigh/Measure this compound Begin Experiment Perform Experiment Perform Experiment Weigh/Measure this compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Experiment Complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Standard laboratory workflow for chemical handling.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol provides a step-by-step guide for the preparation of a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, ethanol, water - consult substance-specific data)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask (appropriate size)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Don all required personal protective equipment. Ensure the analytical balance is calibrated and the chemical fume hood is operational.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare the balance.

    • Carefully weigh the desired amount of this compound powder onto the weighing paper using a clean spatula.

  • Dissolving:

    • Transfer the weighed this compound powder to the volumetric flask.

    • Add a small amount of the appropriate solvent to the flask, enough to dissolve the powder.

    • Gently swirl the flask or use a vortex mixer until the this compound is completely dissolved.

  • Dilution:

    • Once the powder is dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

    • Transfer the stock solution to a clearly labeled storage vial. The label should include the name of the compound, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution under the recommended conditions.

  • Cleanup:

    • Dispose of all contaminated materials (weighing paper, pipette tips, gloves) in the appropriate hazardous waste container.

    • Clean all non-disposable equipment used in the procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.